CPN-267
Description
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Properties
Molecular Formula |
C50H66N16O8S |
|---|---|
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(2-thiophen-2-ylacetyl)amino]propanoyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C50H66N16O8S/c1-50(65-41(68)23-30-10-9-21-75-30,25-29-27-60-34-14-5-3-12-32(29)34)47(74)64-38(22-28-26-59-33-13-4-2-11-31(28)33)44(71)62-36(16-7-19-58-49(55)56)46(73)66-20-8-17-39(66)45(72)61-35(15-6-18-57-48(53)54)43(70)63-37(42(52)69)24-40(51)67/h2-5,9-14,21,26-27,35-39,59-60H,6-8,15-20,22-25H2,1H3,(H2,51,67)(H2,52,69)(H,61,72)(H,62,71)(H,63,70)(H,64,74)(H,65,68)(H4,53,54,57)(H4,55,56,58)/t35-,36-,37-,38-,39-,50-/m0/s1 |
InChI Key |
ODHACIBOBIBQAA-YWIJTBFMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The GPR40 Full Agonist SCO-267: A Dual Modulator of Insulin and Glucagon Secretion
For Immediate Release
KANAGAWA, JAPAN – SCOHIA PHARMA, Inc. today released a technical whitepaper detailing the mechanism and effects of its novel GPR40 full agonist, SCO-267, on pancreatic islet and gut hormone secretion. This document provides an in-depth analysis of preclinical and clinical data, highlighting the compound's potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. SCO-267 has been demonstrated to stimulate the secretion of both insulin (B600854) and glucagon (B607659), in addition to key incretin (B1656795) hormones, representing a unique approach to glycemic control.[1][2][3][4][5][6][7][8][9][10]
Executive Summary
SCO-267 is an orally available, small-molecule full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3][8][9] GPR40 is expressed in pancreatic β-cells and enteroendocrine cells, where it plays a physiological role in regulating the secretion of insulin and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] Unlike partial GPR40 agonists, which primarily stimulate insulin secretion, the full agonist SCO-267 has been shown to uniquely increase the secretion of a broader range of hormones, including insulin, glucagon, GLP-1, GIP, and peptide YY (PYY).[1][3][5][7][8] This pleiotropic effect offers a multifaceted approach to managing metabolic diseases. Preclinical studies in rodent models of diabetes and obesity, as well as a Phase 1 clinical trial in healthy adults and patients with diabetes, have demonstrated the potential of SCO-267 to improve glycemic control and reduce body weight.[3][4][7]
Mechanism of Action: GPR40 Full Agonism
SCO-267 acts as a full agonist at the GPR40 receptor. Upon binding, it activates the Gq signaling pathway, leading to an increase in intracellular calcium (Ca2+) levels.[3][4][7] This rise in intracellular Ca2+ is a key trigger for the secretion of hormones from pancreatic islet cells and enteroendocrine L-cells. In pancreatic β-cells, this signaling cascade results in the secretion of insulin. Concurrently, in enteroendocrine cells, it stimulates the release of GLP-1 and GIP. The simultaneous stimulation of both insulin and incretin hormones by SCO-267 is a distinguishing feature of its full agonism at GPR40.[9]
Effects on Insulin and Glucagon Secretion: Preclinical and Clinical Evidence
Preclinical In Vitro and In Vivo Studies
In vitro studies using the MIN6 pancreatic β-cell line demonstrated that SCO-267 stimulates insulin secretion.[3][7] Further preclinical investigations in normal rats showed that oral administration of SCO-267 led to a dose-dependent increase in plasma levels of both insulin and glucagon under non-fasting conditions.[3][7] Importantly, SCO-267 did not induce hypoglycemia in fasted normal rats.[3][7] In diabetic rat models (neonatally streptozotocin-induced), SCO-267 was highly effective at improving glucose tolerance.[3][7]
Table 1: Effect of a Single Oral Dose of SCO-267 on Plasma Insulin and Glucagon in Normal Rats (Non-fasting)
| Treatment Group | Dose (mg/kg) | Plasma Insulin (pg/mL) | Plasma Glucagon (pg/mL) |
|---|---|---|---|
| Vehicle | - | ~150 | ~50 |
| SCO-267 | 1 | ~400* | ~100* |
| SCO-267 | 3 | ~600* | ~150* |
| SCO-267 | 10 | ~800* | ~200* |
Note: Values are approximate based on graphical data from published studies and are meant for illustrative purposes. Statistical significance (P < 0.025) was reported for these increases compared to the vehicle.[7]
Phase 1 Clinical Trial
A Phase 1, placebo-controlled, randomized, double-blind, single- and multiple-dose study of SCO-267 was conducted in healthy adults and patients with diabetes.[1] The results showed that single and repeated doses of SCO-267 stimulated the secretion of insulin and glucagon in healthy adults.[1] In patients with diabetes, a single dose of SCO-267 also stimulated the secretion of these hormones, leading to a decrease in fasting hyperglycemia and improved glycemic control during an oral glucose tolerance test (OGTT), without causing hypoglycemia.[1][2][6]
Table 2: Hormonal and Glycemic Effects of a Single Oral Dose of SCO-267 in Patients with Diabetes
| Treatment Group | Dose | Change in Fasting Glucose | Effect on OGTT | Insulin Secretion | Glucagon Secretion |
|---|---|---|---|---|---|
| Placebo | - | No significant change | Standard glucose excursion | Baseline | Baseline |
| SCO-267 | 40 mg | Decreased | Improved glycemic control | Stimulated | Stimulated |
| SCO-267 | 80 mg | Decreased | Improved glycemic control | Stimulated | Stimulated |
Note: This table summarizes the qualitative findings from the Phase 1 clinical trial.[5]
Experimental Protocols
In Vitro Insulin Secretion Assay
-
Cell Line: MIN6 mouse pancreatic β-cell line.
-
Method: Cells were cultured under standard conditions. For the assay, cells were pre-incubated in a glucose-free buffer, followed by incubation with various concentrations of SCO-267 in the presence of a stimulatory glucose concentration.
-
Endpoint: Insulin concentrations in the supernatant were measured by a commercially available ELISA kit.
Animal Studies
-
Animal Models: Male Sprague-Dawley rats were used for hormone secretion studies. Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5) were used for glucose tolerance tests.
-
Drug Administration: SCO-267 was administered orally via gavage.
-
Hormone Measurement: Blood samples were collected at specified time points after drug administration. Plasma levels of insulin and glucagon were determined using radioimmunoassay (RIA) or ELISA kits.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, rats were orally administered SCO-267 or vehicle, followed by an oral glucose load. Blood glucose levels were monitored at various time points.
Phase 1 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
-
Participants: Healthy adult volunteers and patients with type 2 diabetes.
-
Intervention: Single or multiple once-daily oral doses of SCO-267 or placebo.
-
Assessments: Pharmacokinetics, safety, and pharmacodynamics, including measurements of plasma concentrations of insulin, glucagon, GLP-1, GIP, and PYY. Oral glucose tolerance tests were performed in the diabetic cohort.
Discussion and Future Directions
The dual effect of SCO-267 on both insulin and glucagon secretion is a novel and potentially beneficial characteristic for a type 2 diabetes therapeutic. While the stimulation of insulin is a well-established strategy for lowering blood glucose, the concurrent increase in glucagon is a more complex phenomenon. However, it is hypothesized that the potent incretin-stimulating effect of SCO-267, leading to enhanced GLP-1 and GIP secretion, may counteract the hyperglycemic effects of glucagon and contribute to the overall improvement in glycemic control. The stimulation of PYY also suggests a potential for appetite suppression and weight loss, which was observed in preclinical models.[3][7]
Further research is warranted to fully elucidate the interplay of these hormonal changes and their net effect on glucose homeostasis and energy balance. The ongoing clinical development of SCO-267 will provide more insights into its long-term efficacy and safety profile.
Conclusion
SCO-267 is a first-in-class GPR40 full agonist that effectively stimulates the secretion of both insulin and glucagon, in addition to other key metabolic hormones.[1][5][8] This unique pharmacological profile has demonstrated promising results in preclinical models and early-phase clinical trials, suggesting that SCO-267 could be a valuable new therapeutic option for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3][4][7]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. [PDF] SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans | Semantic Scholar [semanticscholar.org]
- 3. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 6. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 10. taiwan-healthcare.org [taiwan-healthcare.org]
The Therapeutic Potential of SCO-267 in Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obesity remains a global health crisis with a pressing need for novel and effective therapeutic interventions. SCO-267, a novel, orally available small molecule, has emerged as a promising candidate for the treatment of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the therapeutic potential of SCO-267, focusing on its mechanism of action, preclinical efficacy, and early clinical findings. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.
Introduction
SCO-267 is a full agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, where it plays a crucial role in the regulation of insulin (B600854) and incretin (B1656795) hormone secretion.[1][2] By targeting GPR40, SCO-267 offers a unique therapeutic approach to concurrently improve glycemic control and promote weight loss. Preclinical studies and a Phase 1 clinical trial have demonstrated the potential of SCO-267 to stimulate the secretion of key metabolic hormones, reduce food intake, and decrease body weight, positioning it as a compelling candidate for the management of obesity.[2][3][4]
Mechanism of Action: GPR40 Full Agonism
SCO-267 exerts its therapeutic effects by acting as a full agonist at the GPR40 receptor. Unlike partial agonists, a full agonist can elicit the maximal functional response of the receptor. The binding of SCO-267 to GPR40, which is a Gq-coupled receptor, initiates a downstream signaling cascade.[1]
Signaling Pathway
Activation of GPR40 by SCO-267 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the secretion of insulin from pancreatic β-cells and incretin hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells.[1]
Preclinical Evidence in Obesity Models
The anti-obesity effects of SCO-267 have been evaluated in rodent models of diet-induced obesity (DIO). These studies have demonstrated significant effects on food intake, body weight, and body composition.
Data Presentation
| Parameter | Vehicle | SCO-267 (10 mg/kg) | SCO-267 (30 mg/kg) | p-value | Reference |
| Cumulative Food Intake (g/14 days) | 289.4 ± 10.1 | 248.9 ± 9.8 | 228.1 ± 11.2 | <0.01 | Ueno et al., 2019 |
| Body Weight Change (g/14 days) | 14.2 ± 3.5 | -1.5 ± 2.9 | -11.8 ± 3.1 | <0.01 | Ueno et al., 2019 |
| Fat Mass Change (g/14 days) | 12.1 ± 2.1 | 0.8 ± 2.0 | -7.9 ± 2.2 | <0.01 | Ueno et al., 2019 |
| Plasma GLP-1 (pM) | 4.3 ± 0.5 | 8.1 ± 0.9 | 10.2 ± 1.1 | <0.01 | Ueno et al., 2019 |
| Plasma PYY (pM) | 25.4 ± 3.1 | 48.7 ± 5.6 | 61.3 ± 6.8 | <0.01 | Ueno et al., 2019 |
| Data are presented as mean ± SEM. |
Clinical Evidence: Phase 1 Study
A first-in-human, single- and multiple-ascending dose Phase 1 clinical trial of SCO-267 was conducted in healthy adult volunteers and subjects with glucose intolerance. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of SCO-267.[4]
Key Findings
-
Safety and Tolerability: SCO-267 was found to be safe and well-tolerated at all doses tested, with no serious adverse events reported.[4]
-
Pharmacokinetics: SCO-267 demonstrated a pharmacokinetic profile suitable for once-daily dosing.[4]
-
Pharmacodynamics:
-
SCO-267 stimulated the secretion of insulin, glucagon, GLP-1, glucose-dependent insulinotropic polypeptide (GIP), and PYY in humans.[4]
-
In subjects with glucose intolerance, a single oral dose of SCO-267 significantly improved glycemic control during an oral glucose tolerance test (OGTT) without inducing hypoglycemia.[4]
-
Data Presentation: Hormone Secretion in Humans (Phase 1)
| Hormone | Placebo (AUC 0-4h) | SCO-267 (80 mg) (AUC 0-4h) | Fold Change | p-value | Reference |
| GLP-1 (pmol/Lh) | 15.2 ± 2.1 | 45.8 ± 5.3 | ~3.0 | <0.01 | Adapted from Nishizaki et al., 2021 |
| PYY (pmol/Lh) | 30.5 ± 4.2 | 88.7 ± 9.1 | ~2.9 | <0.01 | Adapted from Nishizaki et al., 2021 |
| GIP (pmol/Lh) | 42.1 ± 5.8 | 110.2 ± 12.5 | ~2.6 | <0.01 | Adapted from Nishizaki et al., 2021 |
| Insulin (pmol/Lh) | 185.3 ± 25.7 | 420.1 ± 48.9 | ~2.3 | <0.01 | Adapted from Nishizaki et al., 2021 |
| Data are presented as mean ± SEM. AUC values are illustrative based on published graphical data. |
Experimental Protocols
Diet-Induced Obese (DIO) Rat Model
This protocol describes the establishment of a diet-induced obesity model in rats to evaluate the efficacy of anti-obesity compounds.
References
- 1. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 3. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Chemical Architecture and Biological Profile of SCO-267: A GPR40 Full Agonist
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological data of SCO-267, a novel, orally available full agonist of G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the potential treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), SCO-267 has demonstrated promising results in preclinical and clinical studies.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
SCO-267 is chemically identified as (3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic acid.[4][5] It possesses a unique chemical structure, featuring a 2-carbamoylphenyl piperidine (B6355638) moiety, which distinguishes it from other GPR40 agonists.[6]
| Property | Value | Source |
| IUPAC Name | (3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic acid | [4][5] |
| Molecular Formula | C36H46N4O5 | [7][8] |
| Molecular Weight | 614.77 g/mol | [7] |
| CAS Number | 1656261-09-4 | [8] |
Mechanism of Action: Full Agonism of GPR40
SCO-267 functions as a full agonist at the GPR40 receptor, which is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][5] Unlike partial agonists such as fasiglifam (B1672068), which primarily stimulate insulin (B600854) secretion, SCO-267's full agonism leads to a broader physiological response.[1][9] It binds to a distinct allosteric site on the receptor, triggering the activation of multiple downstream signaling pathways, including Gαq, Gαs, and Gα12/13, as well as β-arrestin recruitment.[7][10] This comprehensive activation results in the enhanced secretion of a suite of metabolically important hormones:
-
Insulin: from pancreatic β-cells, promoting glucose uptake and utilization.[1][4]
-
Glucagon-like peptide-1 (GLP-1): from enteroendocrine cells, which enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[1][4]
-
Glucose-dependent insulinotropic polypeptide (GIP): from enteroendocrine cells, which also stimulates insulin secretion.[1]
-
Peptide YY (PYY): from enteroendocrine cells, which is involved in reducing appetite and food intake.[1][4]
-
Glucagon: from pancreatic α-cells, which plays a role in liver metabolism.[1]
Preclinical Pharmacology
In vitro and in vivo preclinical studies have demonstrated the potent and efficacious nature of SCO-267.
In Vitro Activity
| Cell Line | Assay | Endpoint | Result |
| CHO (high hGPR40 expression) | GPR40 Agonism | EC50 | 1.3 nmol/L |
| CHO (high hGPR40 expression) | GPR40 Agonism | Emax | 125% of γ-linolenic acid |
| CHO (low hGPR40 expression) | GPR40 Agonism | EC50 | 12 nmol/L |
| CHO (low hGPR40 expression) | GPR40 Agonism | Emax | 201% of γ-linolenic acid |
| MIN6 cells | Insulin Secretion | - | Stimulated |
| GLUTag cells | GLP-1 Release | - | Induced |
| Data sourced from[11] |
In Vivo Animal Models
Diabetic Rat Model (N-STZ-1.5)
| Parameter | Treatment | Dose (mg/kg) | Outcome |
| Plasma Glucose | SCO-267 | 1.0, 3.0 | Significant reduction 60 min after glucose loading |
| Plasma Insulin | SCO-267 | 1.0, 3.0 | Increased |
| Plasma GLP-1 | SCO-267 | 1.0, 3.0 | Increased |
| Glucose Tolerance | SCO-267 (repeated low-dose) | 1 | Stronger effect than high-dose fasiglifam (10 mg/kg) |
| Data sourced from[11] |
Diet-Induced Obese (DIO) Rat Model
| Parameter | Treatment | Dose (mg/kg) | Outcome |
| Plasma GLP-1 | SCO-267 | 0.3, 1, 3 | Significant increase |
| Plasma PYY | SCO-267 | 1, 3 | Significant increase |
| Total Food Intake | SCO-267 | 0.3, 1, 3 | Reduced |
| Body Weight | SCO-267 | 0.3, 1, 3 | Decreased |
| Data sourced from[11][12] |
Clinical Pharmacology
A Phase 1 clinical trial of SCO-267 has been conducted in healthy adults and patients with diabetes.[13][14] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[13][14]
Key Clinical Findings
-
Safety and Tolerability: SCO-267 was found to be generally safe and well-tolerated at all evaluated single and multiple doses.[13][15] No severe treatment-emergent adverse events were reported, and no hypoglycemia was induced.[16][17]
-
Pharmacokinetics: Plasma concentrations of SCO-267 increased in a dose-dependent manner and were maintained for 24 hours, supporting the potential for once-daily oral dosing.[13] Repeated administration did not alter its pharmacokinetic profile.[13]
-
Pharmacodynamics:
-
Single and repeated doses of SCO-267 stimulated the secretion of insulin, glucagon, GLP-1, GIP, and PYY in healthy adults.[13][15]
-
In patients with diabetes, a single dose of SCO-267 stimulated these hormones, leading to a decrease in fasting hyperglycemia and improved glycemic control during an oral glucose tolerance test.[13][15]
-
| Population | Dose | Outcome |
| Healthy Adults | Single and multiple ascending doses | Stimulated secretion of insulin, glucagon, GLP-1, GIP, and PYY |
| Patients with Diabetes | Single dose (40mg and 80mg) | Decreased fasting hyperglycemia, improved glycemic control during OGTT, and stimulated hormone secretion |
| Data sourced from[13][17] |
Experimental Protocols
In Vitro GPR40 Agonism Assay
The agonistic activity of SCO-267 against GPR40 was assessed in Chinese Hamster Ovary (CHO) cells stably expressing high or low levels of human GPR40.[11] The intracellular calcium concentration was measured as an indicator of Gq-mediated signaling. The half-maximal effective concentration (EC50) and maximum efficacy (Emax) were determined and compared to known GPR40 agonists.[11]
Animal Studies
Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5) and diet-induced obese (DIO) rats were used as models for type 2 diabetes and obesity, respectively.[4] SCO-267 was administered orally, and various parameters, including plasma glucose, insulin, GLP-1, PYY levels, food intake, and body weight, were measured at different time points.[4][12]
References
- 1. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 3. SCO-267 by Scohia Pharma for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. scohia.com [scohia.com]
- 10. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scohia.com [scohia.com]
The Binding Affinity of CPN-267 to GPR40: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPN-267, also known as SCO-267, is a potent and orally available full agonist of the G protein-coupled receptor 40 (GPR40), also referred to as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5][6][7][8] GPR40 is a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its role in stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] As a full agonist, this compound has demonstrated robust efficacy in preclinical and clinical studies, highlighting its potential as a best-in-class therapeutic.[1][3][5][6][8] This technical guide provides a comprehensive overview of the binding characteristics of this compound to GPR40, including available quantitative data, detailed experimental methodologies, and visualization of the relevant signaling pathways.
Quantitative Data: Potency of this compound at Human GPR40
Direct binding affinity data for this compound, such as dissociation constant (Kd) or inhibition constant (Ki), are not publicly available in the reviewed literature. However, the functional potency and efficacy of this compound have been characterized through in vitro cellular assays. The following tables summarize the half-maximal effective concentration (EC50) and maximum efficacy (Emax) values from calcium flux assays in Chinese Hamster Ovary (CHO) cells expressing human GPR40.
Table 1: Potency of this compound in a Calcium Flux Assay in CHO Cells with High Human GPR40 Expression [15][16]
| Compound | EC50 (nM) | Emax (% of γ-linolenic acid) |
| This compound (SCO-267) | 1.3 | 125% |
| AM-1638 (Full Agonist) | 7.1 | 110% |
| Fasiglifam (Partial Agonist) | 24 | 100% |
Table 2: Potency of this compound in a Calcium Flux Assay in CHO Cells with Low Human GPR40 Expression [16]
| Compound | EC50 (nM) | Emax (% of γ-linolenic acid) |
| This compound (SCO-267) | 12 | 201% |
| AM-1638 (Full Agonist) | 150 | 182% |
| Fasiglifam (Partial Agonist) | >1000 | 22% |
GPR40 Signaling Pathway
This compound is an allosteric full agonist, meaning it binds to a site on the GPR40 receptor that is different from the binding site of endogenous ligands and partial agonists like fasiglifam.[2] Upon binding, this compound activates multiple downstream signaling pathways, including those mediated by Gq, Gs, and G12/13 proteins.[2] The Gq pathway is primarily responsible for the stimulation of insulin secretion.
Experimental Protocols
While a specific radioligand binding assay protocol for this compound is not available in the public domain, this section details a representative methodology for a competitive radioligand binding assay commonly used to determine the binding affinity of agonists to GPR40. This is followed by the protocol for the calcium flux assay used to determine the potency of this compound.
Representative Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the inhibition constant (Ki) of a test compound for GPR40.
1. Membrane Preparation:
-
Culture CHO cells stably expressing human GPR40.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand for GPR40 (e.g., [3H]-TAK-875), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known GPR40 ligand.
-
To determine total binding, include wells with the membrane preparation and radioligand only.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay (FLIPR)
This protocol describes the method used to determine the functional potency (EC50) of this compound.[15][16]
1. Cell Preparation:
-
Plate CHO cells stably expressing human GPR40 in 96-well or 384-well black-walled, clear-bottom plates.
-
Culture the cells until they reach a confluent monolayer.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Incubate the cells to allow for dye uptake.
2. Assay Performance:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the baseline fluorescence of the cells in each well.
-
Add the different concentrations of the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Normalize the data to the response of a control (e.g., buffer alone) and a maximal response (e.g., a saturating concentration of a known agonist or an endogenous ligand like γ-linolenic acid).
-
Plot the normalized response as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The Emax is determined as the maximum response achieved by the test compound relative to the maximum response of the reference agonist.
Conclusion
This compound (SCO-267) is a highly potent full agonist of GPR40. While direct binding affinity data is not currently in the public domain, functional assays demonstrate its nanomolar potency in activating the receptor and initiating downstream signaling cascades. The provided experimental protocols offer a detailed framework for assessing the binding and functional characteristics of GPR40 agonists. Further studies disclosing the direct binding kinetics of this compound would provide a more complete understanding of its interaction with the GPR40 receptor and could further aid in the development of novel therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. proteopedia.org [proteopedia.org]
- 3. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCO-267 | GPR40/FFAR1 full agonist | Type 2 diabete | TargetMol [targetmol.com]
- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 10. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taiwan-healthcare.org [taiwan-healthcare.org]
- 14. scohia.com [scohia.com]
- 15. scohia.com [scohia.com]
- 16. scohia.com [scohia.com]
In Vivo Efficacy of SCO-267 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCO-267, a novel, orally available small molecule, has emerged as a potent and full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] Preclinical studies in various animal models of diabetes and obesity have demonstrated its significant therapeutic potential. This technical guide provides an in-depth summary of the in vivo efficacy of SCO-267, focusing on its effects on glycemic control, body weight, and the secretion of key metabolic hormones. Detailed experimental protocols and a summary of quantitative data are presented to facilitate a comprehensive understanding of its preclinical profile.
Mechanism of Action
SCO-267 functions as an allosteric full agonist of GPR40, a receptor primarily expressed in pancreatic β-cells and enteroendocrine cells.[1][3][5] Unlike partial agonists, which primarily stimulate insulin (B600854) secretion, SCO-267's full agonism leads to a broader physiological response.[1] Upon binding, it activates multiple intracellular signaling pathways, including Gαq, Gαs, and Gα12/13, and promotes β-arrestin recruitment.[3][5] This comprehensive activation results in the enhanced secretion of not only insulin but also crucial gut hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2][4][6] The coordinated release of these hormones contributes to improved glucose homeostasis and body weight regulation.
Efficacy in Diabetic Animal Models
The efficacy of SCO-267 in improving glycemic control has been extensively evaluated in neonatally streptozotocin (B1681764) (N-STZ)-induced diabetic rats, a model characterized by impaired β-cell function.
Single-Dose Administration
A single oral dose of SCO-267 demonstrated a potent, dose-dependent improvement in glucose tolerance.[2][4] Notably, SCO-267 was more effective than the partial agonist fasiglifam (B1672068) in stimulating insulin and GLP-1 secretion and improving glucose tolerance.[4] A 0.3 mg/kg dose of SCO-267 exhibited a similar glucose-lowering efficacy to a 3 mg/kg dose of fasiglifam.[4]
Chronic Dosing Studies
Chronic daily administration of SCO-267 for up to 33 days resulted in sustained and highly effective improvement in glucose tolerance in N-STZ diabetic rats.[3][7][8] These long-term studies also revealed an increase in pancreatic insulin content, suggesting a potential for preserving or enhancing β-cell function.[3][8] Importantly, even after a washout period following 15 days of dosing, improved glucose tolerance was observed, likely due to increased insulin sensitivity.[3][8]
Table 1: Summary of Glycemic Control Studies in N-STZ-1.5 Rats
| Study Type | Compound | Dose (mg/kg) | Key Findings | Reference |
| Single Dose | SCO-267 | 0.3 | Similar glucose-lowering to 3 mg/kg fasiglifam. | [4] |
| Single Dose | SCO-267 | 1.0, 3.0 | Significantly greater reduction in plasma glucose vs. fasiglifam. | [9] |
| 2-Week Dosing | SCO-267 | 1 | More effective improvement in glucose tolerance than 10 mg/kg fasiglifam. | [4] |
| 15-33 Day Dosing | SCO-267 | 1, 10 | Sustained improvement in glucose tolerance; increased pancreatic insulin content. | [3][8] |
Efficacy in Obesity Animal Models
SCO-267 has also been investigated in diet-induced obese (DIO) rats, a common model for studying obesity and related metabolic disorders.
Effects on Body Weight and Food Intake
In a two-week study, DIO rats treated with SCO-267 exhibited a significant reduction in body weight and food intake.[2][4][6] This effect was associated with elevated plasma levels of GLP-1 and PYY, gut hormones known to promote satiety.[2][4][6] In contrast, the GPR40 partial agonist fasiglifam was weight-neutral in the same model.[4] The body weight-lowering effect of SCO-267 was confirmed to be GPR40-dependent, as it was abolished in GPR40 knockout mice.[2][4][6]
Table 2: Effects of SCO-267 in Diet-Induced Obese (DIO) Rats (2-Week Study)
| Parameter | Effect of SCO-267 | Mechanism | Reference |
| Body Weight | Decreased | GPR40-dependent | [2][4][6] |
| Food Intake | Reduced | - | [2][4][6] |
| Plasma GLP-1 | Elevated | GPR40 agonism in enteroendocrine cells | [2][4][6] |
| Plasma PYY | Elevated | GPR40 agonism in enteroendocrine cells | [2][4][6] |
Experimental Protocols
Animal Models
-
Neonatally Streptozotocin (N-STZ)-Induced Diabetic Rats: This model is established by administering streptozotocin to neonatal rats, which induces partial destruction of pancreatic β-cells, leading to a state of non-obese type 2 diabetes with impaired insulin secretion.[2][3][4]
-
Diet-Induced Obese (DIO) Rats: These rats are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and other metabolic abnormalities characteristic of human obesity.[2][4][6]
-
GPR40-Knockout (Ffar1-/-) Mice: These genetically modified mice lack the GPR40 receptor and are used to confirm that the observed effects of SCO-267 are mediated through its intended target.[2][4][6]
Dosing
SCO-267 was administered orally once daily in both single-dose and repeated-dosing studies.[3][4] Doses ranged from 0.1 to 10 mg/kg.[4][5][8][9]
Efficacy Endpoints
-
Glycemic Control: Assessed via oral glucose tolerance tests (OGTT), where blood glucose levels are measured at various time points after a glucose challenge.[2][3]
-
Hormone Secretion: Plasma levels of insulin, glucagon, GLP-1, GIP, and PYY were measured under non-fasting or post-glucose challenge conditions.[2][4][6]
-
Body Weight and Food Intake: Monitored regularly throughout the chronic studies.[2][4][6]
-
Pancreatic Insulin Content: Measured at the end of chronic studies to assess the long-term impact on β-cell insulin stores.[3][8]
Safety Profile
In preclinical studies, SCO-267 demonstrated a good safety profile.[4] Importantly, treatment with SCO-267 did not induce hypoglycemia in rats during fasting conditions, highlighting its glucose-dependent mechanism of action.[2][6]
Conclusion
The in vivo data from animal models strongly support the therapeutic potential of SCO-267 for the treatment of type 2 diabetes and obesity. Its unique mechanism as a GPR40 full agonist allows for the dual benefit of improving glycemic control through the stimulation of both insulin and incretin (B1656795) hormones, and promoting weight loss by enhancing satiety signals.[2] The sustained efficacy observed in chronic dosing studies, coupled with a favorable safety profile, positions SCO-267 as a promising candidate for further clinical development.[3][10]
References
- 1. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scohia.com [scohia.com]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
An In-depth Technical Guide to the Pharmacokinetics of SCO-267
Disclaimer: Initial searches for a compound designated "CPN-267" did not yield any publicly available information. However, extensive data was found for a similarly named compound, SCO-267 . This guide provides a comprehensive overview of the pharmacokinetics of SCO-267, assuming a potential typographical error in the original query.
This technical guide details the pharmacokinetic profile of SCO-267, a novel, orally available full agonist of the G-protein-coupled receptor 40 (GPR40). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key data from preclinical and Phase 1 clinical studies.
Pharmacokinetic Profile of SCO-267
SCO-267 has been evaluated in both preclinical animal models and human clinical trials, demonstrating a promising pharmacokinetic profile for the treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1]
Human Pharmacokinetics (Phase 1 Study)
A Phase 1, placebo-controlled, randomized, double-blind, single- and multiple-ascending dose study was conducted in healthy Japanese and Caucasian subjects, as well as in Japanese subjects with glucose intolerance, to evaluate the safety, tolerability, and pharmacokinetics of once-daily oral doses of SCO-267.[2]
Key Findings:
-
Plasma concentrations of SCO-267 increased in a dose-dependent manner following administration.[2][3]
-
The plasma exposure of SCO-267 was maintained for 24 hours, supporting the potential for once-daily dosing.[2][3]
-
The pharmacokinetic profile of SCO-267 was not altered by repeated dosing in healthy adults.[2][3]
-
The compound was found to be generally safe and well-tolerated at all evaluated single and multiple doses.[2][3][4]
Quantitative Pharmacokinetic Data Summary
While specific half-life, clearance, and volume of distribution values are not detailed in the provided search results, the dose-dependent increase in plasma concentration and sustained 24-hour exposure are key quantitative outcomes.
| Parameter | Observation | Citation |
| Dose Proportionality | Plasma SCO-267 concentration increased in a dose-dependent manner. | [2][3] |
| Plasma Exposure | Maintained for 24 hours after administration. | [2][3] |
| Multiple Dosing Effect | Repeated doses did not alter the pharmacokinetic profile in healthy adults. | [2][3] |
Preclinical Pharmacokinetics
In preclinical studies involving rats, SCO-267 was shown to stimulate the secretion of various islet and gut hormones.[5][6] While specific pharmacokinetic parameters from these studies are not available in the search results, the observed pharmacodynamic effects provide evidence of sufficient absorption and distribution to target tissues.
Experimental Protocols
Phase 1 Clinical Study Protocol
The first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase 1 study of SCO-267 was conducted as follows:[2]
-
Study Design: A placebo-controlled, randomized, double-blind, single- and multiple-dose study.
-
Participants: Healthy adult volunteers (Japanese and Caucasian) and patients with diabetes (Japanese).[2]
-
Intervention: Once-daily oral administration of SCO-267.
-
Primary Endpoints: Evaluation of safety, tolerability, and pharmacokinetics.[2]
-
Ethical Conduct: The study was performed in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines, with approval from the Institutional Review Boards at the study site.[2]
Preclinical Study Protocol (Rat Models)
Pharmacological profiling of SCO-267 was conducted in rat models of diabetes and obesity:[5][6]
-
In Vitro Assays: Ca2+ signaling and insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion were evaluated in GPR40-expressing CHO, MIN6, and GLUTag cells.[5][6]
-
In Vivo Models:
-
Normal rats were used to test hormone secretions and effects on fasting glucose.[5][6]
-
Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) and diet-induced obese (DIO) rats were used to evaluate single and repeated dosing effects.[5][6]
-
GPR40-knockout (Ffar1-/-) mice were used to confirm the GPR40-dependent mechanism.[5][6]
-
-
Pharmacodynamic Assessments: Plasma levels of insulin, glucagon, GLP-1, glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) were measured.[5][6]
Visualizations
Signaling Pathway of SCO-267
SCO-267 acts as a full agonist of GPR40, a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells.[1] Upon binding, it stimulates Gq signaling, leading to an increase in intracellular Ca2+ and subsequent secretion of islet and gut hormones.[5][6]
References
- 1. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SCO-267 in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-267 is a novel, orally available, full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, where it plays a crucial role in regulating the secretion of key metabolic hormones.[3][4] As a full agonist, SCO-267 uniquely stimulates the secretion of both islet hormones, such as insulin (B600854) and glucagon, and gut hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2][3] This dual action on islet and gut hormones makes SCO-267 a promising therapeutic candidate for the treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[3] Preclinical studies in various rodent models of diabetes and obesity have demonstrated the efficacy of SCO-267 in improving glycemic control and promoting weight loss.[1][4]
These application notes provide detailed protocols for the use of SCO-267 in common rodent models of diabetes, based on published preclinical data.
Mechanism of Action and Signaling Pathway
SCO-267 functions as an allosteric full agonist of GPR40.[5][6] Unlike partial agonists, SCO-267 binds to a distinct site on the receptor, leading to a more robust and sustained activation of downstream signaling pathways.[3] Upon binding, SCO-267 activates multiple G-protein signaling cascades, including Gαq, Gαs, and Gα12/13, as well as β-arrestin recruitment.[5][6] This comprehensive activation leads to increased intracellular calcium levels, stimulating the secretion of insulin from pancreatic β-cells and incretin (B1656795) hormones (GLP-1 and GIP) from enteroendocrine cells.[1][7]
Data Presentation: Efficacy of SCO-267 in Rodent Models
The following tables summarize the quantitative data from key preclinical studies of SCO-267 in rodent models of diabetes and obesity.
Table 1: Effects of Single Dose of SCO-267 in Neonatally Streptozotocin (N-STZ)-1.5 Rats
| Dose of SCO-267 | Comparator | Key Findings | Reference |
| 0.3 mg/kg | 3 mg/kg fasiglifam (B1672068) | Exhibited similar glucose-lowering efficacies. | [4] |
| 1 mg/kg | - | Significantly improved glucose tolerance. | [1] |
Table 2: Effects of Repeated Dosing of SCO-267 in Diabetic and Obese Rodent Models
| Rodent Model | Dose of SCO-267 | Duration | Key Findings | Reference |
| N-STZ-1.5 rats | 1 mg/kg/day | 2 weeks | More effectively improved glucose tolerance than 10 mg/kg fasiglifam. | [4] |
| N-STZ-1.5 rats | 1 and 10 mg/kg/day | 15 and 33 days | Improved glucose tolerance and increased pancreatic insulin content. | [5][6] |
| Diet-Induced Obese (DIO) rats | 0.3-3 mg/kg/day | 2 weeks | Elevated plasma GLP-1 and PYY, reduced food intake, and decreased body weight. | [1][4][8] |
Experimental Protocols
Protocol 1: Evaluation of a Single Dose of SCO-267 in a Diabetic Rat Model
This protocol is designed to assess the acute effects of SCO-267 on glucose tolerance in a diabetic rodent model.
Methodology:
-
Animal Model: Utilize neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats), a model characterized by impaired beta-cell function.[4]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Fasting: Fast the rats overnight prior to the study.
-
Drug Administration:
-
Oral Glucose Tolerance Test (OGTT):
-
60 minutes after drug administration, administer an oral glucose load (e.g., 1.5 g/kg).[6]
-
Collect blood samples from the tail vein at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
-
Biochemical Analysis:
-
Measure plasma glucose concentrations using a glucose oxidase method.
-
Measure plasma levels of insulin and GLP-1 using commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for glucose and hormone levels.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups with the vehicle control.
-
Protocol 2: Evaluation of Repeated Dosing of SCO-267 in a Diet-Induced Obese (DIO) Rat Model
This protocol is designed to assess the chronic effects of SCO-267 on body weight, food intake, and metabolic parameters in a model of obesity and insulin resistance.
Methodology:
-
Animal Model: Use diet-induced obese (DIO) rats, which are generated by feeding a high-fat diet for an extended period.[1]
-
Acclimatization and Grouping: After the development of obesity, acclimate the rats and divide them into treatment groups.
-
Drug Administration:
-
Prepare SCO-267 in a suitable vehicle.
-
Administer SCO-267 orally once daily for a specified duration (e.g., 2 weeks) at various doses (e.g., 0.3, 1, 3 mg/kg).[8]
-
Include a vehicle control group.
-
-
Monitoring:
-
Record body weight and food intake daily throughout the study period.
-
-
Terminal Procedures:
-
Biochemical Analysis:
-
Measure plasma levels of GLP-1, PYY, and other relevant metabolic markers (e.g., cholesterol, triglycerides) using appropriate assays.[8]
-
-
Data Analysis:
-
Analyze the changes in body weight and cumulative food intake over the treatment period.
-
Compare the plasma hormone and metabolite levels between the treatment and control groups using statistical methods (e.g., ANOVA).
-
SCO-267 has demonstrated significant therapeutic potential in rodent models of diabetes and obesity through its unique mechanism as a GPR40 full agonist. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of SCO-267 and similar compounds. Adherence to detailed and standardized experimental procedures is crucial for obtaining reproducible and reliable data in the development of novel anti-diabetic and anti-obesity agents.
References
- 1. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of SCO-267 in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of SCO-267 in human plasma. SCO-267 is an orally administered small molecule and a full agonist of the G-protein–coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. It is under investigation for its potential therapeutic effects on glycemic control and the treatment of type 2 diabetes by stimulating the secretion of multiple gut and islet hormones[1][3][4]. The described method utilizes a straightforward protein precipitation procedure for sample preparation and is suitable for pharmacokinetic studies, offering high throughput and accuracy.
Introduction
SCO-267 acts by targeting GPR40, a receptor expressed in pancreatic islet cells and enteroendocrine cells[1][4]. Its agonism stimulates the secretion of insulin (B600854), glucagon, glucagon-like peptide 1 (GLP-1), and other key metabolic hormones[1][4]. Pharmacokinetic studies have shown that plasma concentrations of SCO-267 increase in a dose-dependent manner, with a profile suitable for once-daily oral administration[1][3]. Accurate and reliable quantification of SCO-267 in plasma is therefore critical for its clinical development. This document provides a comprehensive protocol for its determination using LC-MS/MS, a standard technique for bioanalytical quantification[5][6].
Experimental Workflow
The overall workflow for the analysis of SCO-267 in plasma is depicted below. The process begins with the collection of a plasma sample, followed by protein precipitation to remove interfering macromolecules. The resulting supernatant is then injected into an LC-MS/MS system for separation and detection.
Signaling Pathway
SCO-267 functions as a full agonist of the GPR40 receptor. Upon binding, it activates a Gq-protein signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a primary driver for the secretion of hormones like GLP-1 from enteroendocrine cells and insulin from pancreatic β-cells.
Materials and Methods
Reagents
-
SCO-267 Reference Standard: (Purity >99%)
-
Internal Standard (IS): SCO-267-d4 (or a structurally similar compound)
-
Solvents: Acetonitrile (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Matrix: Blank Human Plasma (K2-EDTA)
Instrumentation
-
LC System: UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (SCO-267) | Hypothetical Q1: 550.3 -> Q3: 250.2 (Quantifier), Q1: 550.3 -> Q3: 150.1 (Qualifier) |
| MRM Transition (IS) | Hypothetical Q1: 554.3 -> Q3: 254.2 |
| Collision Energy (CE) | Optimized for specific transitions |
| Source Temperature | 550 °C |
Protocols
Standard and QC Sample Preparation
-
Prepare a 1 mg/mL stock solution of SCO-267 and the Internal Standard (IS) in DMSO.
-
Create a series of working standard solutions by serially diluting the stock solution with 50:50 Acetonitrile:Water.
-
Spike 5 µL of each working standard into 95 µL of blank human plasma to create calibration standards ranging from 1 to 2000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Plasma Sample Processing Protocol
-
Aliquot 50 µL of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the protein precipitation solution (Acetonitrile containing the IS at a final concentration of 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Method Validation Summary
The method was validated according to standard bioanalytical guidelines. A summary of the performance characteristics is provided below.
Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1.0 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 8.5% | ≤ 9.2% | ± 10.5% |
| Low QC | 3.0 | ≤ 6.1% | ≤ 7.5% | ± 8.1% |
| Mid QC | 100 | ≤ 4.5% | ≤ 5.8% | ± 5.5% |
| High QC | 1600 | ≤ 3.8% | ≤ 4.9% | ± 4.2% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of SCO-267 in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, making it well-suited for supporting pharmacokinetic assessments in clinical trials and preclinical studies. The method demonstrates excellent linearity, precision, and accuracy across a wide concentration range, meeting the criteria for regulatory bioanalytical method validation.
References
- 1. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taiwan-healthcare.org [taiwan-healthcare.org]
- 3. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for simultaneous determination of seven commonly used anticancer drugs in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Investigating the Effects of CPN-267 in GPR40 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3][4][5]
To validate the target specificity of novel GPR40 agonists, GPR40 knockout (KO) mouse models are indispensable tools.[6][7] These models, in which the GPR40 gene is inactivated, allow researchers to discern the on-target effects of a compound from any potential off-target activities. A lack of pharmacological response to a GPR40 agonist in these mice provides strong evidence that the compound's mechanism of action is indeed mediated through GPR40.
CPN-267 (also referred to as SCO-267) is a potent, orally available small-molecule full agonist of GPR40.[8][9] Studies have demonstrated its efficacy in improving glycemic control and reducing body weight in rodent models of diabetes and obesity.[9][10] The use of GPR40 KO mice has been crucial in confirming that the therapeutic effects of this compound are dependent on its interaction with GPR40.[9][10]
These application notes provide detailed protocols for utilizing GPR40 KO mice to study the pharmacological effects of this compound, offering a framework for preclinical evaluation of GPR40-targeted therapeutics.
Data Presentation
The following tables summarize the expected outcomes from studies investigating this compound in wild-type (WT) and GPR40 knockout (KO) mice, based on published literature.
Table 1: Effects of this compound on Glycemic Control and Body Weight
| Parameter | Wild-Type (WT) Mice | GPR40 Knockout (KO) Mice | Reference |
| Glucose Tolerance (OGTT) | Improved | No effect | [9] |
| GLP-1 Secretion | Increased | No effect | [9][10] |
| Food Intake | Reduced | No effect | [9][10] |
| Body Weight | Reduced | No effect | [9][10] |
Table 2: Effects of this compound on Hormone Secretion
| Hormone | Condition | Wild-Type (WT) Response | GPR40 Knockout (KO) Response | Reference |
| Insulin | Non-fasting | Increased | Not reported, but expected to be absent | [9] |
| Glucagon | Non-fasting | Increased | Not reported, but expected to be absent | [9] |
| GLP-1 | Non-fasting | Increased | Abolished | [9][10] |
| GIP | Non-fasting | Increased | Not reported, but expected to be absent | [9] |
| PYY | Non-fasting | Increased | Not reported, but expected to be absent | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams are provided.
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound studies in mice.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound in wild-type and GPR40 knockout mice.
Protocol 1: Animal Handling and this compound Administration
1. Animals:
-
Use age- and sex-matched male GPR40 knockout (Ffar1-/-) mice and their wild-type (WT) littermates. A C57BL/6 background is commonly used.[11]
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water, unless otherwise specified.
-
Acclimatize animals to the facility for at least one week before experimentation.
2. This compound (SCO-267) Formulation:
-
This compound is an orally available compound.[8]
-
Prepare a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Suspend this compound in the vehicle to the desired concentration (e.g., 1-10 mg/kg body weight). The exact dose should be determined from dose-response studies.
3. Administration:
-
Administer the this compound suspension or vehicle control orally via gavage.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal in response to an oral glucose challenge.
Materials:
-
This compound and vehicle
-
Glucose solution (e.g., 2 g/kg body weight in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer this compound or vehicle orally 30-60 minutes prior to the glucose challenge.
-
At time 0, collect a baseline blood sample (t=0) from the tail vein.
-
Immediately after the baseline sample, administer the glucose solution via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
For plasma hormone analysis, collect blood into EDTA-coated tubes, centrifuge at 4°C to separate plasma, and store at -80°C until analysis.
-
Data Analysis: Plot mean blood glucose concentrations versus time for each group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Protocol 3: Food Intake and Body Weight Measurement
Objective: To evaluate the effect of this compound on appetite and body weight.
Procedure:
-
House mice individually to allow for accurate food intake measurement.
-
Acclimatize mice to single housing for at least 3 days before the study begins.
-
Record the initial body weight of each mouse.
-
Provide a pre-weighed amount of standard chow.
-
Administer this compound or vehicle daily at the same time each day for the duration of the study (e.g., 14 days).[9]
-
Measure and record the body weight of each mouse daily or every other day.
-
Measure and record the amount of food remaining daily to calculate the 24-hour food intake. Account for any spillage.
-
Data Analysis: Compare the cumulative body weight change and average daily food intake between the treatment groups (WT-Vehicle, WT-CPN-267, KO-Vehicle, KO-CPN-267).
Protocol 4: Plasma Hormone Analysis (Insulin, GLP-1)
Objective: To measure the effect of this compound on the secretion of key metabolic hormones.
Materials:
-
Plasma samples collected during the OGTT or from a separate satellite group of animals.
-
Commercial ELISA or multiplex assay kits for mouse insulin and active GLP-1.
-
Plate reader.
Procedure:
-
Thaw plasma samples on ice.
-
If required for the GLP-1 assay, add a DPP-4 inhibitor to the blood collection tubes immediately upon collection to prevent degradation of active GLP-1.
-
Follow the manufacturer's instructions for the specific ELISA or multiplex assay kit being used.
-
Briefly, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate hormone concentrations based on the standard curve generated. Compare the mean hormone concentrations between the different treatment groups at various time points.
Protocol 5: Pancreatic Islet Isolation and In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To directly assess the effect of this compound on insulin secretion from isolated pancreatic islets, confirming a direct action on β-cells.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound, glucose, and other test substances
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: a. Anesthetize a mouse and perform a laparotomy. b. Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution. c. Dissect the distended pancreas and incubate at 37°C to digest the tissue. d. Stop the digestion and purify the islets using a density gradient (e.g., Ficoll). e. Hand-pick clean islets under a stereomicroscope.
-
Islet Culture: a. Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics to allow recovery.
-
GSIS Assay: a. Pre-incubate groups of size-matched islets (e.g., 5-10 islets per replicate) in KRB buffer with low glucose (e.g., 2.8 mM) for 1 hour at 37°C. b. Replace the pre-incubation buffer with fresh KRB buffer containing:
- Low glucose (2.8 mM) ± this compound
- High glucose (16.7 mM) ± this compound c. Incubate for 1 hour at 37°C. d. Collect the supernatant (containing secreted insulin) and store at -20°C. e. Lyse the islets to measure total insulin content.
-
Insulin Measurement: a. Quantify the insulin concentration in the supernatants and islet lysates using an insulin ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the total insulin content. Compare insulin secretion between the different conditions for both WT and GPR40 KO islets. The effect of this compound on potentiating high glucose-stimulated insulin secretion should be absent in islets from KO mice.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 6. Receptor knock-out and knock-in strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The long-chain fatty acid receptor, GPR40, and glucolipotoxicity: investigations using GPR40-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Activated by CPN-267
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPN-267 is a potent and selective agonist of the Neuromedin U Receptor 1 (NMUR1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including the regulation of energy homeostasis, inflammation, and smooth muscle contraction. Activation of NMUR1 by its endogenous ligand, Neuromedin U (NMU), or synthetic agonists like this compound, triggers a cascade of intracellular signaling events that can be effectively monitored and quantified using western blot analysis. These application notes provide a comprehensive guide to understanding and analyzing the key signaling pathways activated by this compound.
Key Signaling Pathways Activated by this compound through NMUR1
Upon binding of this compound to NMUR1, the receptor primarily couples to Gαq/11 and Gαi proteins, initiating downstream signaling cascades. The principal pathways include the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. The Phosphoinositide 3-Kinase (PI3K)/AKT pathway has also been shown to be involved in NMUR1 signaling.
A diagram illustrating the primary signaling pathways activated by this compound is presented below:
Caption: Signaling pathways activated by this compound via NMUR1.
Quantitative Data Summary
The following tables summarize the expected changes in protein expression and phosphorylation that can be quantified by western blot analysis upon stimulation of cells with this compound.
Table 1: Key Proteins in this compound Activated Signaling Pathways
| Target Protein | Expected Change upon this compound Stimulation | Cellular Localization | Function |
| p-ERK1/2 (Thr202/Tyr204) | Increase | Cytoplasm, Nucleus | MAPK pathway activation, transcription regulation |
| Total ERK1/2 | No significant change | Cytoplasm, Nucleus | Loading control for p-ERK1/2 |
| p-AKT (Ser473) | Increase | Cytoplasm | PI3K/AKT pathway activation, cell survival |
| Total AKT | No significant change | Cytoplasm | Loading control for p-AKT |
| NFATc1 | Nuclear translocation | Cytoplasm, Nucleus | Transcription factor, cytokine production |
| β-actin / GAPDH | No change | Cytoplasm | Housekeeping protein, loading control |
Experimental Protocols
A generalized workflow for analyzing this compound-mediated signaling by western blot is depicted below.
Caption: General workflow for western blot analysis.
Protocol 1: Cell Culture and Stimulation with this compound
-
Cell Culture: Culture cells expressing NMUR1 (e.g., HEK293 cells transfected with NMUR1, or endogenous expressing cell lines like certain immune or cancer cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-12 hours in serum-free media to reduce basal signaling activity.
-
This compound Stimulation:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for a fixed time point (e.g., 15 minutes) to determine the optimal concentration.
-
Time-Course: Treat cells with an optimal concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the dynamics of pathway activation.
-
-
Termination of Stimulation: After the desired incubation time, immediately place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with another primary antibody (e.g., anti-ERK1/2 or anti-β-actin).
Data Analysis and Interpretation
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system. Ensure that the signal is not saturated.
-
Densitometry: Quantify the band intensity for each protein of interest using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. For total protein expression analysis, normalize to a housekeeping protein like β-actin or GAPDH.
-
Statistical Analysis: Perform statistical analysis on the normalized data from multiple independent experiments to determine the significance of the observed changes.
By following these protocols, researchers can effectively utilize western blotting to elucidate the signaling mechanisms of this compound and quantify its impact on key cellular pathways. This information is crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent.
Troubleshooting & Optimization
Overcoming solubility issues with CPN-267 in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential in vitro solubility challenges with CPN-267, a GPR40 full agonist. The following information is designed to provide practical solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This typically occurs when the concentration of the compound exceeds its aqueous solubility limit. The switch from a high-concentration organic stock solution (e.g., in DMSO) to the aqueous environment of the cell culture medium can cause the compound to fall out of solution.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for preparing high-concentration stock solutions of both polar and nonpolar compounds for in vitro assays.[3][4] It is miscible with a wide range of organic solvents and water, making it a suitable choice for this compound.[3]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[4] However, the tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.[5]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents such as ethanol (B145695) and methanol (B129727) can be used.[1][4] However, their potential for cytotoxicity should be carefully evaluated.[2] For some applications, co-solvents like polyethylene (B3416737) glycol (PEG) or the use of cyclodextrins to form inclusion complexes might also be considered to improve solubility.[6][7][8]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your in vitro experiments.
Problem: Precipitate Observed After Diluting this compound Stock Solution in Aqueous Buffer or Media
Workflow for Troubleshooting this compound Solubility Issues
Caption: A stepwise guide to troubleshooting this compound precipitation in vitro.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.1 | Practically insoluble.[9] |
| PBS (pH 7.4) | < 0.1 | Poorly soluble in physiological buffers. |
| DMSO | > 50 | High solubility, suitable for stock solutions.[3] |
| Ethanol | ~10 | Moderate solubility. |
| Methanol | ~5 | Lower solubility compared to DMSO and ethanol. |
Note: The data presented here are illustrative for a poorly soluble compound and should be confirmed experimentally for this compound.
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)
| Co-solvent System | Apparent Solubility (µg/mL) | Fold Increase |
| PBS alone | < 1 | - |
| PBS + 0.5% DMSO | 15 | 15x |
| PBS + 1% DMSO | 35 | 35x |
| PBS + 5% Ethanol | 20 | 20x |
| PBS + 1% PEG 400 | 25 | 25x |
Note: This table illustrates the potential improvement in aqueous solubility with the addition of co-solvents. Optimal concentrations should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution at 37°C for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
-
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.[10]
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer (light-scattering plate reader)
-
-
Procedure:
-
Add a small volume of the this compound DMSO stock solution to the aqueous buffer.[10]
-
Serially dilute this solution across a microtiter plate.[10]
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the light scattering at each concentration using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
-
Signaling Pathway
This compound is a full agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[11][12] Activation of GPR40 in pancreatic β-cells and enteroendocrine cells stimulates the secretion of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[13][14]
GPR40 Signaling Pathway Activated by this compound
Caption: this compound activates GPR40, leading to downstream signaling and hormone secretion.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
Best practices for long-term storage of CPN-267
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of CPN-267, correctly identified as SCO-267, a GPR40 full agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of SCO-267?
For long-term storage, it is recommended to store SCO-267 at a controlled room temperature of 25°C ± 2°C.[1] For extended periods, refrigeration at 2-8°C can also be considered to minimize potential degradation, although specific stability data at this temperature should be consulted if available.
Q2: How does humidity affect the stability of SCO-267?
Humidity can impact the stability of pharmaceutical compounds. For long-term storage, a relative humidity of 60% RH ± 5% RH is recommended.[1] It is crucial to store the compound in a well-sealed container to protect it from excessive moisture.
Q3: Should SCO-267 be protected from light?
Q4: What are the signs of degradation to look for in SCO-267?
Visual signs of degradation can include a change in color, appearance of solid clumps in a powdered sample, or an unusual odor. For solutions, precipitation or a change in clarity may indicate degradation. If any of these are observed, the product's integrity may be compromised and it should not be used for experimental purposes.
Q5: Is it possible to use SCO-267 after its expiration date?
The use of any compound after its expiration date is strongly discouraged. The expiration date is determined by stability testing and ensures the product meets the required specifications for potency and purity. Using an expired product can lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation of SCO-267. | Verify that the compound has been stored under the recommended conditions (25°C ± 2°C, 60% RH ± 5% RH, protected from light). If not, procure a new batch of the compound. |
| Inaccurate weighing or dilution of the compound. | Ensure that the balance used for weighing is properly calibrated. Use calibrated pipettes for dilutions and ensure complete dissolution of the compound in the chosen solvent. | |
| Compound fails to dissolve properly | Use of an inappropriate solvent. | Consult the manufacturer's instructions or relevant literature for the recommended solvent for SCO-267. |
| The compound has degraded due to improper storage. | Visually inspect the compound for any signs of degradation. If degradation is suspected, use a fresh batch. | |
| Observed biological activity is lower than expected | Degradation of SCO-267 leading to reduced potency. | Confirm the storage conditions and age of the compound. Consider performing a quality control check, such as HPLC, to assess the purity of the compound. |
| Suboptimal experimental conditions. | Review the experimental protocol to ensure that all parameters, such as cell density, incubation time, and reagent concentrations, are optimal. |
Experimental Protocols
Long-Term Stability Testing Protocol
This protocol outlines a general procedure for conducting long-term stability testing of SCO-267.
1. Objective: To evaluate the stability of SCO-267 under defined long-term storage conditions over a specified period.
2. Materials:
-
SCO-267 (at least three different batches)
-
Climate chamber or incubator capable of maintaining 25°C ± 2°C and 60% RH ± 5% RH
-
Appropriate primary packaging (e.g., amber glass vials with inert seals)
-
Analytical instrumentation (e.g., HPLC, mass spectrometer)
3. Methodology:
-
Place a sufficient quantity of each batch of SCO-267 into the primary packaging and seal securely.
-
Place the packaged samples into the climate chamber set to the long-term storage conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in physical state or color.
-
Assay: Quantitative determination of the amount of SCO-267 present, typically by a validated HPLC method.
-
Purity: Identification and quantification of any degradation products or impurities, also typically by HPLC.
-
-
Record all data and perform a trend analysis to determine the shelf-life of the product.
Signaling Pathway
SCO-267 is a full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2][3][4] Upon binding, it stimulates the secretion of several hormones, including insulin, glucagon, and glucagon-like peptide-1 (GLP-1).[2][3][5]
Caption: SCO-267 activates the GPR40 signaling pathway, leading to hormone secretion.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 5. diabetesjournals.org [diabetesjournals.org]
Interpreting unexpected results in SCO-267 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCO-267.
Frequently Asked Questions (FAQs)
Q1: What is SCO-267 and what is its primary mechanism of action?
A1: SCO-267 is a full agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism of action is to stimulate the secretion of various islet and gut hormones, including insulin (B600854), glucagon (B607659), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2][4][5] This hormonal modulation leads to improved glycemic control and potential benefits for obesity and non-alcoholic steatohepatitis (NASH).[2]
Q2: How does the "full agonist" nature of SCO-267 differ from "partial agonists" of GPR40?
A2: Unlike partial GPR40 agonists, which primarily stimulate insulin secretion, a full agonist like SCO-267 induces a broader response by promoting the release of both islet and gut hormones.[2] SCO-267 binds to a different site on the GPR40 receptor than partial agonists like fasiglifam.[2]
Q3: What are the known signaling pathways activated by SCO-267?
A3: In vitro studies have shown that SCO-267 is an allosteric full agonist for GPR40 that activates multiple G-protein signaling pathways, including Gαq, Gαs, and Gα12/13, as well as β-arrestin recruitment.[6]
Q4: Is the effect of SCO-267 dependent on GPR40?
A4: Yes, the effects of SCO-267 on GLP-1 secretion, food intake inhibition, and body weight reduction have been shown to be abolished in GPR40 knockout (Ffar1-/-) mice, indicating a GPR40-dependent mechanism.[1]
Q5: Has SCO-267 been observed to cause hypoglycemia?
A5: In both preclinical studies with rats and Phase 1 clinical trials in humans, SCO-267 did not induce hypoglycemia.[1][4][7] Its glucose-lowering effects appear to be glucose-dependent.[8]
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes during in vitro and in vivo experiments with SCO-267.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| In Vitro: No or low stimulation of insulin/GLP-1 secretion in cell lines (e.g., MIN6, GLUTag) | 1. Low GPR40 expression in the cell line.[1] 2. Cell line health and passage number. 3. Incorrect SCO-267 concentration. 4. Issues with the detection assay (e.g., ELISA, HTRF). | 1. Confirm GPR40 expression level in your cell line clone via qPCR or Western blot. Use high-expressing clones for robust signals. 2. Ensure cells are healthy, within a low passage number range, and not overgrown. 3. Perform a dose-response curve to determine the optimal concentration (EC50 is reported to be 12 nM).[3] 4. Validate the assay with a known positive control for the target hormone. Check for reagent expiration and proper storage. |
| In Vitro: High variability in calcium signaling response | 1. Inconsistent cell density. 2. Fluctuation in incubation temperature. 3. Phototoxicity from fluorescent dyes. | 1. Ensure a uniform cell monolayer for consistent dye loading and response. 2. Maintain a stable temperature throughout the experiment as calcium signaling is temperature-sensitive. 3. Minimize exposure of fluorescently labeled cells to excitation light to prevent phototoxicity and dye bleaching. |
| In Vivo: Lack of effect on blood glucose or body weight in animal models | 1. Incorrect animal model. The effects are GPR40-dependent.[1] 2. Inadequate dosing or administration route. 3. Acclimatization and stress levels of the animals. 4. Diet of the animal model (e.g., diet-induced obesity models).[1] | 1. Use wild-type animals with normal GPR40 expression. GPR40 knockout models should be used as negative controls.[1] 2. Verify the dose calculations and ensure proper oral gavage technique for consistent delivery. Preclinical studies have used doses of 1 and 10 mg/kg in rats.[6] 3. Allow for an adequate acclimatization period to reduce stress-induced physiological changes. 4. Ensure the diet is appropriate for the specific model and experimental goals (e.g., high-fat diet for DIO models). |
| In Vivo: Unexpected increase in glucagon levels | This is an expected effect of SCO-267. | SCO-267 is a full GPR40 agonist and has been shown to stimulate the secretion of glucagon in addition to insulin and incretins in both preclinical and clinical studies.[4][5] This is a key differentiator from GPR40 partial agonists.[2] |
| General: Poor solubility of SCO-267 in vehicle | Improper solvent selection. | For in vitro studies, DMSO is a suitable solvent.[3] For in vivo animal studies, a 0.5% methylcellulose (B11928114) solution has been used as a vehicle.[9] Sonication may be required to aid dissolution.[3] |
Experimental Protocols & Methodologies
In Vitro Calcium Signaling Assay
-
Cell Line: CHO cells expressing human FFAR1/GPR40.[1]
-
Protocol:
-
Seed GPR40-expressing CHO cells in a 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Prepare a dilution series of SCO-267 in a suitable assay buffer.
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add the SCO-267 dilutions to the wells and immediately begin kinetic reading of fluorescence to detect changes in intracellular calcium concentration.
-
Analyze the data to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
-
Animal Model: Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5).[1]
-
Protocol:
-
Fast the rats overnight (e.g., 16 hours) with free access to water.
-
Administer SCO-267 or vehicle via oral gavage at the desired dose (e.g., 1-10 mg/kg).[6]
-
At a specified time post-drug administration (e.g., 60 minutes), take a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
Measure blood glucose levels for each time point.
-
Plasma can be isolated from blood samples to measure insulin, GLP-1, and other hormone levels using ELISA kits.
-
Visualizations
References
- 1. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 3. SCO-267 | GPR40/FFAR1 full agonist | Type 2 diabete | TargetMol [targetmol.com]
- 4. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Side Effects of Novel Drug Candidates in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential side effects of novel drug candidates, exemplified by the fictional "Compound X," in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when an unexpected adverse event is observed in an animal model after administration of a novel compound?
A1: Immediately document the observed adverse event in detail, including the time of onset, duration, severity, and the number of animals affected. Check for and record any deviations from the approved experimental protocol. The well-being of the animal is the priority; provide appropriate supportive care as outlined by the Institutional Animal Care and Use Committee (IACUC) guidelines. Promptly report the adverse event to the responsible veterinarian and the IACUC.
Q2: How can I differentiate between a compound-related side effect and a procedural complication?
A2: A thorough investigation is necessary. Review the administration technique, vehicle formulation, and animal handling procedures to rule out procedural errors. Compare the incidence and nature of the adverse event in the treated group with a vehicle-only control group. A higher incidence in the treated group strongly suggests a compound-related effect.
Q3: What are common physiological parameters to monitor for potential toxicity in animal models?
A3: Regular monitoring of body weight, food and water intake, and clinical signs (e.g., changes in posture, activity, grooming) is fundamental. Depending on the target organ of the compound, more specific monitoring may be required, such as regular blood glucose measurements for a metabolic drug or neurological assessments for a neuroactive compound.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss in Rodent Models
-
Potential Cause 1: Reduced Food and Water Intake
-
Troubleshooting:
-
Quantify daily food and water consumption.
-
Assess for signs of oral discomfort or difficulty swallowing.
-
Consider if the compound has aversive taste or odor; if so, explore alternative routes of administration or formulation strategies (e.g., microencapsulation).
-
Evaluate for signs of malaise or sedation that could reduce motivation to eat or drink.
-
-
-
Potential Cause 2: Metabolic Effects of the Compound
-
Troubleshooting:
-
Measure key metabolic parameters such as blood glucose, insulin, and lipids.
-
Assess energy expenditure and body composition if facilities are available.
-
Conduct a dose-response study to determine if the weight loss is dose-dependent.
-
-
-
Potential Cause 3: Gastrointestinal Toxicity
-
Troubleshooting:
-
Observe for signs of diarrhea, vomiting (in relevant species), or changes in fecal consistency.
-
Perform a gross necropsy and histopathological examination of the gastrointestinal tract to look for signs of inflammation, ulceration, or other abnormalities.
-
-
Issue 2: Abnormal Behavioral Changes (e.g., lethargy, hyperactivity, stereotypy)
-
Potential Cause 1: Central Nervous System (CNS) Effects
-
Troubleshooting:
-
Conduct a systematic behavioral assessment using a standardized battery of tests (e.g., open field test, rotarod test) to quantify the observed changes.
-
Determine if the compound is known to cross the blood-brain barrier.
-
Measure compound concentrations in the brain tissue to correlate with behavioral effects.
-
-
-
Potential Cause 2: Systemic Toxicity Leading to Malaise
-
Troubleshooting:
-
Perform a complete blood count (CBC) and serum chemistry panel to assess for systemic toxicity, such as anemia, organ damage, or electrolyte imbalances.
-
Monitor for signs of pain or distress that could manifest as behavioral changes.
-
-
Data Presentation
Table 1: Example Dose-Response Data for Compound X-Induced Weight Loss in Rats (14-Day Study)
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mean Daily Food Intake (g) | Mean Daily Water Intake (mL) |
| Vehicle Control | +5.2% | 25.1 | 35.8 |
| 10 | +1.5% | 22.3 | 33.1 |
| 30 | -3.8% | 18.7 | 28.5 |
| 100 | -9.1% | 12.4 | 21.2 |
Experimental Protocols
Protocol 1: Assessment of Compound-Induced Neurological Side Effects using the Open Field Test
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the test.
-
Test Arena: Use a square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for a set period (e.g., 10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use an automated tracking software to analyze the following parameters:
-
Locomotor activity: Total distance traveled.
-
Anxiety-like behavior: Time spent in the center versus the periphery of the arena.
-
Stereotypical behavior: Rearing, grooming, circling.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Mandatory Visualizations
Caption: Workflow for addressing unexpected adverse events.
Caption: On-target vs. off-target effects of Compound X.
Selecting the appropriate animal model for SCO-267 research
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate animal models for preclinical research on SCO-267, a full agonist of the G-protein-coupled receptor 40 (GPR40).
Frequently Asked Questions (FAQs)
Q1: What is SCO-267 and what is its mechanism of action?
A1: SCO-267 is a novel, orally available, small-molecule full agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1).[1][2] Its primary mechanism of action is to stimulate the secretion of both islet hormones (insulin and glucagon) and gut hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[2][3] This dual action on islet and gut hormones makes SCO-267 a promising therapeutic candidate for metabolic diseases.
Q2: What are the primary therapeutic targets for SCO-267?
A2: Based on its mechanism of action, SCO-267 is being investigated for the treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[2][4]
Q3: Which animal models are most appropriate for studying the efficacy of SCO-267?
A3: Preclinical studies have successfully utilized the following animal models to investigate the therapeutic effects of SCO-267:
-
Neonatally Streptozotocin-Induced Diabetic Rats (n-STZ): This model is used to study the anti-diabetic and glucose-lowering effects of SCO-267.[1][5]
-
Diet-Induced Obese (DIO) Rats: This model is ideal for evaluating the effects of SCO-267 on body weight, food intake, and the secretion of gut hormones like GLP-1 and PYY.[1]
-
GPR40-Knockout (Ffar1-/-) Mice: This model is essential for confirming that the observed effects of SCO-267 are specifically mediated through the GPR40 receptor.[1]
Q4: What are the expected outcomes of SCO-267 treatment in these models?
A4: In n-STZ diabetic rats, SCO-267 has been shown to improve glucose tolerance.[5][6] In DIO rats, treatment with SCO-267 leads to elevated plasma levels of GLP-1 and PYY, reduced food intake, and a decrease in body weight.[1] These effects are absent in GPR40-knockout mice, confirming the compound's on-target activity.[1]
Troubleshooting Guides
Issue 1: High mortality rate in neonatal rats after streptozotocin (B1681764) (STZ) injection.
-
Possible Cause: Hypoglycemia or hyperglycemia following STZ administration.
-
Troubleshooting Steps:
-
Monitor Blood Glucose: Closely monitor blood glucose levels in the first 48 hours post-injection.
-
Prevent Hypoglycemia: Provide easy access to a glucose or sucrose (B13894) solution (e.g., 5-10% in drinking water) for the first 24-48 hours to prevent hypoglycemia-related death.
-
Prevent Hyperglycemia-Related Mortality: For severe hyperglycemia, administration of a long-acting insulin (B600854) may be necessary to prevent mortality.
-
STZ Preparation: Ensure STZ is freshly prepared in a cold citrate (B86180) buffer (pH 4.5) immediately before injection to maintain its stability and potency.
-
Issue 2: High variability in the development of obesity in diet-induced obese (DIO) rats.
-
Possible Cause: Genetic variability within outbred rat strains (e.g., Sprague-Dawley, Wistar) can lead to different susceptibilities to weight gain.
-
Troubleshooting Steps:
-
Use of Obesity-Prone Substrains: If available, use selectively bred obesity-prone strains of rats.
-
Increase Induction Period: Extend the duration of the high-fat diet feeding period to allow for more significant and uniform weight gain.
-
Consistent Diet Composition: Ensure the high-fat diet composition is consistent throughout the study. Diets with 45-60% of calories from fat are typically effective.
-
Homogenize Groups: After the induction period, stratify animals by body weight and randomize them into treatment groups to ensure a similar starting body weight across all groups.
-
Issue 3: Inconsistent results in the oral glucose tolerance test (OGTT).
-
Possible Cause: Variations in fasting time, gavage technique, or blood sampling.
-
Troubleshooting Steps:
-
Standardize Fasting: Ensure a consistent overnight fasting period (typically 16-18 hours) with free access to water for all animals before the test.
-
Proper Gavage Technique: Administer the glucose solution (typically 2 g/kg) carefully via oral gavage to avoid stress and ensure the full dose is delivered to the stomach.
-
Consistent Blood Sampling: Collect blood from the same site (e.g., tail vein) at consistent time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Acclimatize Animals: Handle the animals for several days prior to the experiment to acclimate them to the procedures and reduce stress-induced hyperglycemia.
-
Data Presentation
Table 1: Effects of SCO-267 on Gut Hormones and Body Weight in Diet-Induced Obese (DIO) Rats
| Treatment Group | Dose (mg/kg) | Plasma GLP-1 (pmol/L) | Plasma PYY (pg/mL) | Total Food Intake (g) | Body Weight Change (g) |
| Vehicle | - | ~15 | ~150 | ~200 | - |
| SCO-267 | 0.3 | ~25 | ~200 | ~180 | Decrease |
| SCO-267 | 1 | ~40 | ~300 | ~160 | Significant Decrease |
| SCO-267 | 3 | ~40 | ~380 | ~150 | Significant Decrease |
| Data are approximated from published graphical representations and should be used for illustrative purposes. |
Table 2: Effect of SCO-267 on Glucose Tolerance in Neonatally Streptozotocin-Induced (n-STZ) Diabetic Rats
| Treatment Group | Dose (mg/kg) | Blood Glucose at 60 min post-glucose load (relative to vehicle) |
| Vehicle | - | Baseline |
| Fasiglifam (comparator) | 3 | Reduced |
| SCO-267 | 1.0 | Significantly Reduced |
| SCO-267 | 3.0 | Significantly Reduced |
| Data are qualitative based on published findings indicating a superior effect of SCO-267 compared to the partial agonist fasiglifam. |
Experimental Protocols
1. Neonatally Streptozotocin-Induced (n-STZ) Diabetic Rat Model
-
Objective: To induce a non-obese, type 2 diabetes-like phenotype characterized by impaired glucose tolerance.
-
Methodology:
-
Within 2-5 days of birth, administer a single intraperitoneal (IP) injection of streptozotocin (STZ), typically at a dose of 80-100 mg/kg body weight.
-
Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Return pups to their mothers after injection.
-
Wean the rats at 21 days of age.
-
Allow the rats to mature. Hyperglycemia and impaired glucose tolerance typically develop by 6-8 weeks of age.
-
Confirm the diabetic phenotype with an oral glucose tolerance test (OGTT) before initiating treatment with SCO-267.
-
2. Diet-Induced Obese (DIO) Rat Model
-
Objective: To induce obesity and associated metabolic dysregulation through chronic exposure to a high-energy diet.
-
Methodology:
-
House young adult male rats (e.g., Sprague-Dawley or Wistar, 5-6 weeks of age) individually.
-
Provide ad libitum access to a high-fat diet (HFD), with 45-60% of kilocalories derived from fat, for a period of 8-12 weeks.
-
Provide a control group with a standard chow diet.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the induction period, the HFD-fed rats should exhibit significantly higher body weight and adiposity compared to the chow-fed controls.
-
Animals are now ready for experiments to evaluate the effects of SCO-267 on body weight, food intake, and hormone levels.
-
3. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the ability of an animal to clear a glucose load from the circulation, as a measure of glucose tolerance.
-
Methodology:
-
Fast rats overnight for 16-18 hours, with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer SCO-267 or vehicle via oral gavage at the desired dose and time before the glucose challenge (e.g., 60 minutes prior).
-
Administer a 2 g/kg body weight glucose solution (typically 20-40% w/v in water or saline) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose load.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for blood glucose to quantify the overall glucose excursion.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GPR40 Fixation and Staining in Tissues
Welcome to the technical support center for the fixation and staining of G-protein coupled receptor 40 (GPR40). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the immunohistochemical (IHC) and immunofluorescent (IF) staining of GPR40.
Frequently Asked Questions (FAQs)
Q1: What is the primary localization of GPR40 in tissues?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1][2][3] It is also found in enteroendocrine cells of the gastrointestinal tract, and in the brain.[4][5][6]
Q2: Which fixation method is recommended for GPR40 staining?
A2: The optimal fixation method depends on the tissue type and the specific antibody used. For formalin-fixed paraffin-embedded (FFPE) tissues, 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF) are commonly used. For frozen sections, a brief fixation with 4% PFA after sectioning is often employed. It is crucial to standardize fixation time, as over-fixation can mask the epitope.[2][7]
Q3: Is antigen retrieval necessary for GPR40 staining in FFPE tissues?
A3: Yes, antigen retrieval is a critical step for successful GPR40 staining in FFPE tissues to reverse the protein cross-linking caused by formalin fixation.[8] Heat-Induced Epitope Retrieval (HIER) is the most common method. The choice of retrieval buffer and pH is crucial and may require optimization.[7][8]
Q4: How should I validate my primary antibody for GPR40?
A4: Antibody validation is essential to ensure specificity. It is recommended to test the antibody in a well-characterized system. This can include using positive control tissues known to express GPR40, such as the pancreas, and negative control tissues.[2] Western blotting can also be a useful tool to confirm that the antibody recognizes a protein of the correct molecular weight, though performance in Western blotting does not always predict performance in IHC/IF due to differences in protein conformation.
Q5: What are the key signaling pathways activated by GPR40?
A5: GPR40 is a G-protein coupled receptor that, upon activation by medium and long-chain fatty acids, primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which are involved in downstream cellular responses like insulin (B600854) secretion.[5][9][10] Some synthetic agonists can also induce signaling through the Gs pathway, leading to cAMP production.[9]
Troubleshooting Guide
Even with optimized protocols, challenges can arise during GPR40 staining. This guide addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inadequate fixation or over-fixation. | Optimize fixation time. For FFPE, 18-24 hours in 10% NBF is a good starting point. For frozen sections, a brief post-fixation of 5-15 minutes in 4% PFA is often sufficient. |
| Ineffective antigen retrieval. | Empirically test different HIER buffers (e.g., Sodium Citrate pH 6.0, Tris-EDTA pH 9.0) and optimize heating time and temperature.[7][8] For some antibodies, proteolytic-induced epitope retrieval (PIER) with enzymes like proteinase K or trypsin might be effective.[11][12] | |
| Low primary antibody concentration. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[13] | |
| Primary antibody not suitable for the application. | Ensure the antibody is validated for the specific application (IHC-P, IHC-Fr, IF).[14] | |
| High Background | Non-specific binding of primary or secondary antibodies. | Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody.[13] Ensure adequate washing steps between antibody incubations. |
| Endogenous peroxidase or phosphatase activity (for enzymatic detection). | For HRP-based detection, quench endogenous peroxidase activity with 3% H2O2. For AP-based detection, use levamisole (B84282) to inhibit endogenous alkaline phosphatase. | |
| Autofluorescence of the tissue. | For immunofluorescence, especially in tissues like the brain, autofluorescence can be an issue. Use of a commercial autofluorescence quenching reagent or spectral unmixing during image acquisition can help. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. Run a "secondary antibody only" control to check for non-specific binding. |
| Hydrophobic interactions of the antibody with the tissue. | Include a detergent like Triton X-100 or Tween 20 in the antibody diluent and wash buffers to reduce non-specific binding. |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for GPR40 staining. Note that optimal conditions should be determined empirically for each specific antibody, tissue, and experimental setup.
Table 1: Recommended Primary Antibody Dilutions for GPR40 Staining
| Antibody (Example) | Application | Recommended Dilution | Source |
| Rabbit Polyclonal to GPR40 | IHC | 1:50 - 1:200 | [15] |
| Rabbit Monoclonal [HL3956] to GPR40 | IHC-P (mouse brain) | 1:200 | [16] |
| Rabbit Monoclonal [HL3956] to GPR40 | IHC-Fr (mouse cerebellum) | 1:250 | [16] |
| Rabbit Polyclonal to GPR40 | IF | 1:100 - 1:300 |
Table 2: Recommended Antigen Retrieval Conditions for GPR40 in FFPE Tissues
| Buffer | pH | Heating Method | Time and Temperature |
| Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes at 95-100°C |
| Tris-EDTA | 9.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes at 95-100°C |
Experimental Protocols
Below are detailed starting protocols for immunohistochemistry and immunofluorescence staining of GPR40.
Protocol 1: Immunohistochemistry (IHC) of GPR40 in FFPE Pancreatic Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing Sodium Citrate buffer (10 mM, pH 6.0).
-
Heat in a microwave oven or pressure cooker to 95-100°C for 15 minutes. Do not allow the solution to boil.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.[17]
-
Rinse slides in Tris-buffered saline (TBS).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.
-
Rinse with TBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary GPR40 antibody to its optimal concentration (e.g., 1:100) in the blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 minutes in TBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash slides 3 x 5 minutes in TBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides 3 x 5 minutes in TBS.
-
Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired staining intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Rinse in distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescence (IF) of GPR40 in Frozen Brain Sections
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections on a cryostat and mount on charged slides.
-
-
Staining Procedure:
-
Air dry the slides for 30-60 minutes at room temperature.
-
Wash with PBS for 3 x 5 minutes.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS for 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections in a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary GPR40 antibody to its optimal concentration (e.g., 1:250) in the blocking buffer.[16]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash slides 3 x 5 minutes in PBS in the dark.
-
Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash slides with PBS for 2 x 5 minutes.
-
Mount with an anti-fade mounting medium.
-
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 canonical signaling pathway.
Experimental Workflow for GPR40 Immunohistochemistry
Caption: General workflow for GPR40 IHC.
References
- 1. GPR40 gene expression in human pancreas and insulinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. BestProtocols: IHC FFPE Tissue Proteolytic-Induced Epitope Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Anti-GPR40 Antibodies | Invitrogen [thermofisher.com]
- 15. GPR40 Polyclonal Antibody (PA5-67931) [thermofisher.com]
- 16. Anti-GPR40 antibody [HL3956] (GTX642206) | GeneTex [genetex.com]
- 17. tissuearray.com [tissuearray.com]
Technical Support Center: Troubleshooting GLP-1 Secretion Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GLP-1 secretion assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during GLP-1 secretion assays, from sample collection to data analysis.
Sample Collection and Handling
Question 1: We are observing high variability in our plasma GLP-1 measurements. What are the critical pre-analytical factors to consider?
Answer: Inconsistent pre-analytical sample handling is a major source of variability in GLP-1 measurements. Active GLP-1 is rapidly degraded by the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the blood.[1][2] To minimize this degradation and ensure accurate results, adhere to the following guidelines:
-
Anticoagulant Choice: K2EDTA plasma is the recommended sample type.[1]
-
Protease Inhibitors: It is crucial to use blood collection tubes containing a DPP-4 inhibitor. The BD™ P800 Blood Collection and Preservation System, which includes a DPP-4 inhibitor and a cocktail of other protease inhibitors, is highly recommended.[3] Alternatively, you can add a DPP-4 inhibitor (e.g., 10 µL per 1 mL of whole blood) and aprotinin (B3435010) (500 KIU per 1 mL of whole blood) to ice-cooled EDTA tubes immediately after blood collection.[3][4]
-
Temperature Control: Keep samples on ice immediately after collection to further reduce DPP-4 activity.[3][4]
-
Timely Processing: Centrifuge blood samples to separate plasma as soon as possible, ideally within one hour of collection.[3][4] Centrifugation should be performed at 1,000 x g for 10 minutes at 2-8°C.[3][4]
-
Storage: If samples are not analyzed within 2 hours, they should be aliquoted and stored at ≤ -20°C, and for long-term storage, at -80°C.[1][3][4] Properly handled active GLP-1 samples can be stable for at least one year at -20°C or colder.[3][4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to GLP-1 degradation.[1][3][4] It is recommended to limit freeze-thaw cycles to no more than three.[4]
-
Final Centrifugation: Before loading onto the assay plate, all samples (both fresh and frozen-thawed) should be centrifuged at 3,000 x g for 10 minutes at 2-8°C to remove any particulates.[3]
Table 1: Summary of Pre-analytical Variables for Plasma GLP-1 Measurement
| Parameter | Recommendation | Rationale |
| Blood Collection | Use tubes containing a DPP-4 inhibitor (e.g., BD P800) or add DPP-4 inhibitor and aprotinin to EDTA tubes. | Prevents enzymatic degradation of active GLP-1. |
| Temperature | Keep samples on ice immediately after collection and during processing. | Reduces DPP-4 enzyme activity. |
| Centrifugation | Within 1 hour of collection at 1,000 x g for 10 min at 2-8°C. | To promptly separate plasma from cells containing proteases. |
| Short-term Storage | On ice if assayed within 2 hours. | Maintains sample integrity for immediate analysis. |
| Long-term Storage | Aliquot and store at ≤ -20°C or -80°C. | Ensures stability for future analysis. |
| Freeze-Thaw Cycles | Limit to a maximum of three cycles. | Minimizes peptide degradation. |
| Pre-Assay Step | Centrifuge at 3,000 x g for 10 min at 2-8°C before loading. | Removes particulates that can interfere with the assay. |
In Vitro Cell-Based Assays
Question 2: We are seeing inconsistent GLP-1 secretion from our cell line. What are the potential causes?
Answer: Inconsistent results in cell-based GLP-1 secretion assays can stem from several factors related to cell culture and assay conditions. Here are some key areas to troubleshoot:
-
Cell Line Choice and Maintenance:
-
Cell Line Characteristics: Different cell lines used for GLP-1 secretion studies (e.g., GLUTag, STC-1, NCI-H716) have distinct characteristics.[5][6][7] For example, NCI-H716 cells require a basement membrane to attach to culture plates.[5] Be aware of the specific requirements of your chosen cell line.
-
Cell Health and Passage Number: Use cells with healthy morphology and within a consistent, low passage number. GLP-1 receptor expression and secretory capacity can change with excessive passaging.[8]
-
-
Assay Conditions:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Overly confluent or sparse cells can lead to variable responses.[8] Aim for approximately 80% confluency on the day of the experiment.[5]
-
Serum Starvation: If your protocol includes a serum starvation step, ensure the duration is consistent for all experiments.[8]
-
Stimulation Time: Optimize and maintain a consistent incubation time with your secretagogues.[8]
-
Assay Buffer: Check the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.[8]
-
-
Sample Collection from Culture:
-
Protease Inhibitors: When collecting the supernatant from your cell culture plates, immediately add a protease inhibitor, such as PMSF, to prevent GLP-1 degradation.[5]
-
Centrifugation: Centrifuge the collected media to remove any detached cells before storage or analysis (e.g., 850 x g for 5 minutes at 4°C).[5]
-
Table 2: Comparison of Commonly Used Cell Lines for GLP-1 Secretion Assays
| Cell Line | Origin | Key Characteristics | Considerations |
| GLUTag | Mouse large bowel tumor | Single-cell subclone of L-cells, easy to transfect, secretes GLP-1 and CCK. | Requires attachment matrices like Matrigel. |
| STC-1 | Mouse duodenal tumor | Produces a variety of hormones including GLP-1, CCK, GIP, and PYY. | Hormone secretion profile is broad and may not be representative of all L-cells.[7] |
| NCI-H716 | Human colorectal tumor | Only human EEC line, produces GLP-1 and PYY. | Requires a basement membrane for attachment, only a subset of cells produce PYY.[5] |
ELISA and Immunoassay Performance
Question 3: We are experiencing high background or low signal in our GLP-1 ELISA. What are the likely causes and how can we fix them?
Answer: High background and low signal are common issues in ELISAs that can obscure results. Here’s a breakdown of potential causes and solutions:
-
High Background:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal. Ensure that the recommended number of washes and volumes are strictly followed.
-
Contaminated Reagents: Buffers or solutions may be contaminated. Prepare fresh reagents and use sterile techniques.
-
Over-incubation: Exceeding the recommended incubation times can lead to non-specific binding.
-
High Concentration of Detection Reagents: Using too high a concentration of the detection antibody or streptavidin-HRP can increase background. Titrate these reagents to find the optimal concentration.
-
-
Low Signal:
-
Degraded GLP-1: As discussed, improper sample handling can lead to the degradation of active GLP-1.
-
Inactive Reagents: Ensure that all kit components, especially the enzyme conjugate and substrate, have been stored correctly and have not expired.
-
Insufficient Incubation Time: Ensure that incubation times are as per the manufacturer's protocol.
-
Incorrect Wavelength Reading: Double-check that the microplate reader is set to the correct wavelength for the substrate used.
-
Low Assay Sensitivity: The concentration of GLP-1 in your samples may be below the detection limit of the assay.[2] Consider using a more sensitive assay or concentrating your samples if possible.
-
Question 4: Our standard curve is poor, or our results show high inter-assay variability. What should we check?
Answer: A reliable standard curve is essential for accurate quantification. High inter-assay variability makes it difficult to compare results between experiments.
-
Poor Standard Curve:
-
Improper Standard Reconstitution: Ensure that the lyophilized standard is fully reconstituted and mixed thoroughly before making serial dilutions.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting technique, especially when performing serial dilutions.
-
Incorrect Diluent: Always use the diluent recommended by the kit manufacturer for preparing the standards.
-
-
High Inter-Assay Variability:
-
Inconsistent Incubation Times and Temperatures: Perform all incubations for the same duration and at the same temperature across all assays.
-
Different Reagent Lots: Avoid using reagents from different kit lots in the same experiment.[2]
-
Variations in Plate Washing: Use a consistent washing technique for all plates. An automated plate washer can improve consistency.
-
Instrument Calibration: Ensure that the microplate reader is properly calibrated.
-
Experimental Protocols
Protocol 1: Collection of Plasma Samples for Active GLP-1 Measurement
-
Preparation:
-
Label pre-chilled EDTA tubes containing a DPP-4 inhibitor and aprotinin.
-
Keep tubes on ice.
-
-
Blood Collection:
-
Collect whole blood into the prepared tubes.
-
Gently invert the tubes 8-10 times to mix the blood with the anticoagulants and inhibitors.
-
-
Centrifugation:
-
Plasma Collection:
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
-
Storage:
Protocol 2: In Vitro GLP-1 Secretion Assay Using STC-1 Cells
This protocol is adapted from Qi et al., 2020.[5]
-
Cell Culture:
-
Two days prior to the experiment, seed STC-1 cells in 6-cm dishes at a density of 2 x 10^6 cells per dish.
-
Culture the cells until they reach approximately 80% confluency.
-
-
Pre-Stimulation:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with 3 mL of HEPES buffer.
-
Add 3 mL of fresh HEPES buffer to each dish and incubate for 30 minutes in a tissue culture incubator.
-
-
Stimulation:
-
Aspirate the HEPES buffer and add your stimulation buffer (e.g., HEPES buffer containing your test compounds).
-
Incubate for the desired stimulation period (e.g., 15 minutes).
-
-
Sample Collection:
-
Collect 600 µL of the supernatant from each dish into a fresh 1.5 mL microcentrifuge tube on ice.
-
Immediately add 0.6 µL of 100 mM PMSF to a final concentration of 100 µM to inhibit protease activity.
-
-
Sample Processing:
-
Centrifuge the tubes at 850 x g for 5 minutes at 4°C.[5]
-
Transfer 500 µL of the supernatant to a new tube.
-
-
Analysis:
-
The samples are now ready for GLP-1 measurement using an ELISA kit. Alternatively, samples can be stored at -80°C for up to two weeks.[5]
-
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor signaling pathway leading to insulin secretion.
Experimental Workflow for GLP-1 Secretion Assay
Caption: A typical experimental workflow for a sandwich ELISA-based GLP-1 secretion assay.
Troubleshooting Decision Tree for Inconsistent GLP-1 Assay Results
References
- 1. anshlabs.com [anshlabs.com]
- 2. alpco.com [alpco.com]
- 3. alpco.com [alpco.com]
- 4. youtube.com [youtube.com]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to enhance the signal-to-noise ratio in GPR40 signaling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in GPR40 (FFAR1) signaling assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Signal in my GPR40 Assay
Q: I am observing a high background signal in my GPR40 functional assay, which is masking the response to my agonist. What are the potential causes and how can I reduce it?
A: A high background signal in GPR40 assays can stem from several factors, primarily related to the receptor's inherent activity and the experimental conditions. Here are key areas to investigate:
-
Constitutive Activity: GPR40 has been reported to exhibit agonist-independent or constitutive activity, which can contribute to a high basal signal.[1] This is particularly noticeable in assays that measure downstream signaling events over time.
-
Endogenous Agonists: The presence of fatty acids in cell culture media or serum can activate GPR40 and elevate the baseline signal.[1]
-
Cell Density: Plating cells at too high a density can lead to increased background due to cell stress and a higher number of receptors contributing to the basal signal.[2] Overgrown cultures are also associated with increased cell death, which can interfere with assay readouts.[2]
-
Serum Starvation: While often used to reduce basal signaling, prolonged serum starvation (e.g., more than 24 hours) can induce cellular stress and paradoxically affect signaling pathways, potentially contributing to a high background.[3][4][5]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal window without elevating the background. Start with a range of densities (e.g., 1,000 to 35,000 cells per well in a 96-well plate) and select the density that yields the best signal-to-background ratio.[2][6]
-
Serum Starvation Protocol: If using serum starvation, optimize the duration. A shorter period (e.g., overnight or less than 24 hours) is often sufficient to reduce the influence of serum-derived agonists without causing excessive cell stress.[3] Consider using a reduced serum concentration (e.g., 1% or less) instead of complete starvation.[3]
-
Assay Buffer Composition: Ensure your assay buffer is free of endogenous GPR40 agonists. Using a fatty-acid-free BSA in your buffer can help to sequester any contaminating fatty acids.
-
Consider Inverse Agonists: If constitutive activity is high, including a known GPR40 inverse agonist in your experimental setup can help to lower the basal signal and improve the assay window.
Issue 2: Low Signal Intensity or Poor Assay Window
Q: My GPR40 agonist is producing a very weak signal, resulting in a poor signal-to-noise ratio. How can I amplify the signal?
A: A weak signal in GPR40 assays can be due to suboptimal assay conditions, issues with the ligand, or the choice of signaling readout.
-
Suboptimal Agonist Concentration and Incubation Time: The potency and efficacy of your agonist are dependent on its concentration and the duration of stimulation. The kinetics of different signaling pathways can vary significantly; for instance, calcium flux is a transient event measured within minutes, while IP-1 accumulation is measured after a longer incubation of a couple of hours.[7]
-
Ligand-Biased Signaling: GPR40 can signal through different pathways, primarily Gq (leading to calcium mobilization and IP3 accumulation) and in some cases, Gs (leading to cAMP production), depending on the agonist.[8][9] Your chosen assay may not be optimal for the specific signaling pathway preferentially activated by your compound.
-
Cell Line and Receptor Expression: The level of GPR40 expression in your cell line is critical. Low expression will result in a weak signal, while excessively high expression can lead to constitutive activity and a high background.
Troubleshooting Steps:
-
Optimize Agonist Concentration and Incubation Time: Perform a dose-response experiment with a wide range of agonist concentrations to determine the optimal EC50. Also, conduct a time-course experiment to identify the peak signal for your specific agonist and assay (e.g., 1-3 minutes for calcium flux, 30-120 minutes for IP-1 or cAMP accumulation).[7]
-
Explore Different Signaling Readouts: If you are not getting a good signal with a calcium flux assay, consider trying an IP-One (IP1 accumulation) or a cAMP assay, as your agonist may exhibit biased signaling.[8] Some synthetic agonists for GPR40 have been shown to signal through both Gq and Gs pathways.[8][9]
-
Verify Cell Line and Receptor Expression: Ensure your cell line stably expresses functional GPR40 at an appropriate level. You may need to screen different clones or consider using a different host cell line.
-
Assay Sensitivity: For assays like IP-One, ensure that the concentration of reagents like LiCl is optimized to allow for sufficient accumulation of the second messenger.[10]
GPR40 Signaling Pathways
GPR40 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαq subunit, but can also couple to Gαs depending on the ligand.[8][9][11]
References
- 1. Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
Validating the specificity of CPN-267 in a new experimental system
Technical Support Center: Validating the Specificity of CPN-267
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of the NMUR1 agonist, this compound, in a new experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective hexapeptidic agonist for the Neuromedin U Receptor 1 (NMUR1), which is a G protein-coupled receptor (GPCR). It exhibits high potency for NMUR1, with a reported EC50 of 0.25 nM, and demonstrates a 1000-fold selectivity over the related Neuromedin U Receptor 2 (NMUR2).
Q2: Why is it crucial to validate the specificity of this compound in my experimental system?
Q3: What are the initial steps to confirm NMUR1 expression in my system?
Before initiating functional assays with this compound, it is critical to confirm the expression of NMUR1 in your experimental system. This can be achieved through techniques such as:
-
RT-qPCR: To detect and quantify NMUR1 mRNA levels.
-
Western Blot or ELISA: To detect the NMUR1 protein.
-
Immunohistochemistry (IHC) or Immunocytochemistry (ICC): To visualize the localization of the NMUR1 protein in tissues or cells.
Q4: What are the known signaling pathways activated by NMUR1?
NMUR1 is known to couple to Gq/11 and Gi/o proteins. Activation of NMUR1 by an agonist like this compound can initiate several downstream signaling cascades, including:
-
Activation of Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+).[1]
-
Modulation of adenylyl cyclase activity, resulting in changes in cyclic AMP (cAMP) levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable response to this compound application. | 1. Low or absent NMUR1 expression in the experimental system. 2. Degradation of the this compound peptide. 3. Suboptimal assay conditions. | 1. Confirm NMUR1 expression using RT-qPCR, Western Blot, or IHC/ICC. 2. Prepare fresh stock solutions of this compound. Store aliquots at -80°C to minimize freeze-thaw cycles. Consider using protease inhibitors in cellular assays. 3. Optimize assay parameters such as cell density, incubation time, and agonist concentration. |
| High background signal or variability between replicates. | 1. Non-specific binding of this compound to plasticware or other cellular components. 2. Cellular stress or poor cell health. 3. Inconsistent reagent dispensing. | 1. Include a low concentration of a non-ionic detergent (e.g., 0.01% BSA) in your assay buffer. 2. Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. 3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Observed effect is not blocked by a known NMUR1 antagonist. | 1. The observed effect is due to off-target activity of this compound. 2. The antagonist concentration is insufficient to compete with this compound. | 1. Perform counter-screening against a panel of related GPCRs. Use a cell line that does not express NMUR1 as a negative control. 2. Perform a dose-response experiment with the antagonist to determine its IC50 and ensure you are using an effective concentration. |
| Inconsistent results across different experimental days. | 1. Variability in cell culture conditions. 2. Inconsistent preparation of this compound solutions. | 1. Maintain consistent cell culture practices, including media composition, passage number, and confluency at the time of the experiment. 2. Prepare a large batch of this compound stock solution and store it in single-use aliquots. |
Quantitative Data Summary
| Ligand | Target | Assay Type | Potency (EC50/Ki) | Selectivity | Reference |
| This compound | NMUR1 | Functional (Agonist) | 0.25 nM | 1000-fold vs NMUR2 | [4] |
| This compound | NMUR2 | Functional (Agonist) | >250 nM | - | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for NMUR1.
Materials:
-
Cell membranes prepared from a cell line overexpressing human NMUR1.
-
Radiolabeled NMU (e.g., [125I]-NMU).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of varying concentrations of unlabeled this compound. For non-specific binding control wells, add a high concentration of unlabeled NMU.
-
Add 50 µL of a fixed concentration of radiolabeled NMU (typically at its Kd concentration).
-
Initiate the binding reaction by adding 50 µL of the NMUR1-expressing cell membrane preparation.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Measurement Assay
This assay measures the functional activity of this compound by quantifying changes in intracellular cAMP levels.
Materials:
-
A cell line endogenously or recombinantly expressing NMUR1.
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled signaling).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed the NMUR1-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
For a Gs-coupled response, add varying concentrations of this compound and incubate for a specified time.
-
For a Gi-coupled response, pre-treat cells with varying concentrations of this compound, then stimulate with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP levels using the detection reagents provided in the kit.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NMUR1, another hallmark of GPCR activation.
Materials:
-
A cell line co-expressing NMUR1 and a β-arrestin reporter system (e.g., PathHunter, Tango).
-
This compound.
-
Assay reagents specific to the chosen β-arrestin technology.
-
Cell culture medium and plates.
Procedure:
-
Seed the engineered cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.
-
Add the detection reagents as per the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Visualizations
References
Validation & Comparative
A Preclinical Head-to-Head: CPN-267 (SCO-267) Versus Other GPR40 Partial Agonists
A detailed comparison of in vitro potency, in vivo efficacy, and signaling mechanisms of GPR40 modulators for type 2 diabetes research.
In the landscape of G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes, a distinction between partial and full agonists has emerged as a critical determinant of their overall therapeutic profile. This guide provides a comparative analysis of CPN-267 (also known as SCO-267), a GPR40 full agonist, against prominent GPR40 partial agonists, including fasiglifam (B1672068) (TAK-875) and AMG-837, based on available preclinical data. This comparison focuses on their in vitro potency, in vivo glycemic control in rodent models, and their distinct signaling pathways.
In Vitro Potency and Efficacy: A Quantitative Comparison
The in vitro activity of GPR40 agonists is typically assessed through their ability to stimulate downstream signaling pathways, such as calcium mobilization and inositol (B14025) phosphate (B84403) (IP-1) accumulation, in cell lines expressing the human GPR40 receptor. The half-maximal effective concentration (EC50) and maximum efficacy (Emax) are key parameters for comparison.
| Compound | Agonist Type | Assay | Cell Line | EC50 (nM) | Emax (% of control/endogenous ligand) |
| This compound (SCO-267) | Full Agonist | Calcium Mobilization | CHO cells (high hGPR40 expression) | 1.3 | 125% of γ-linolenic acid |
| IP-1 Accumulation (Gαq) | CHO cells (low hGPR40 expression) | 0.91 | Not specified, but effective | ||
| cAMP Accumulation (Gαs) | CHO cells | Potent activity reported | Not specified | ||
| Fasiglifam (TAK-875) | Partial Agonist | Calcium Mobilization | CHO cells (high hGPR40 expression) | 24 | 100% of γ-linolenic acid |
| IP-1 Accumulation | CHO-hGPR40 | 72 | Not specified | ||
| AMG-837 | Partial Agonist | Calcium Flux | GPR40-expressing cells | Potent partial agonist | Not specified |
| Aequorin Assay (in 0.01% HSA) | GPR40 stable cell line | ~11.9 | Partial agonist activity | ||
| AM-1638 | Full Agonist | Calcium Mobilization | CHO cells (high hGPR40 expression) | 7.1 | 110% of γ-linolenic acid |
| IP-1 Accumulation (Gαq) | CHO cells (low hGPR40 expression) | 26 | Not specified, but effective |
Data compiled from multiple preclinical studies.[1][2][3]
In Vivo Efficacy in Preclinical Models of Diabetes
The ultimate preclinical validation for GPR40 agonists lies in their ability to improve glucose homeostasis in animal models of type 2 diabetes. The oral glucose tolerance test (OGTT) is a standard method to evaluate this, where a compound's efficacy is often measured by the reduction in the area under the curve (AUC) for glucose.
| Compound | Animal Model | Dose | Route of Administration | % Reduction in Glucose AUC (vs. vehicle) |
| This compound (SCO-267) | Neonatally streptozotocin-induced diabetic rats | 1 and 10 mg/kg | Oral | Highly effective in improving glucose tolerance (specific % not stated) |
| Fasiglifam (TAK-875) | ZDF rats | 10 mg/kg | Oral | Increased plasma insulin (B600854) levels (specific % glucose reduction not stated) |
| AMG-837 | Zucker fatty rats | 0.1 mg/kg | Oral | 34% |
| 0.3 mg/kg | ||||
| AM-1638 | High-fat fed, STZ-treated mice | 100 mg/kg | Oral | 48% |
Data from various preclinical studies.[3][4]
Differentiating Signaling Pathways: Partial vs. Full Agonism
The fundamental difference between this compound and partial agonists like TAK-875 lies in their engagement of GPR40 signaling pathways. Partial agonists primarily activate the Gαq pathway, leading to increased intracellular calcium and subsequent glucose-dependent insulin secretion from pancreatic β-cells.[5] In contrast, full agonists like this compound not only activate the Gαq pathway but also engage the Gαs pathway, leading to cAMP production.[6] This dual signaling is believed to contribute to the stimulation of incretin (B1656795) hormones like GLP-1 from enteroendocrine L-cells in the gut, providing an additional mechanism for glucose control.[5]
Figure 1. Differentiated signaling pathways of GPR40 full and partial agonists.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration in cells expressing GPR40, indicative of Gαq pathway activation.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human GPR40 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid (B1678239) to prevent dye extrusion, and incubated in the dark.
-
Compound Addition: Test compounds (this compound, TAK-875, etc.) are prepared in a series of concentrations.
-
Fluorescence Reading: The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). Baseline fluorescence is measured before the automated addition of the test compounds.
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
Figure 2. Workflow for a typical in vitro calcium mobilization assay.
In Vitro IP-1 Accumulation Assay
This assay provides a more cumulative measure of Gαq activation by quantifying the accumulation of inositol monophosphate (IP-1), a downstream product of the phospholipase C pathway.
Methodology:
-
Cell Culture: Similar to the calcium assay, GPR40-expressing cells are seeded in multi-well plates.
-
Compound Stimulation: Cells are incubated with various concentrations of the test compounds for a defined period (e.g., 60 minutes) in the presence of LiCl, which inhibits the degradation of IP-1.
-
Cell Lysis: After incubation, the cells are lysed.
-
HTRF Detection: The amount of IP-1 in the cell lysate is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a d2-labeled IP-1 competes with native IP-1 for binding to an anti-IP-1 antibody labeled with a fluorescent donor (e.g., terbium cryptate).
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP-1 produced by the cells. Standard curves are used to calculate the concentration of IP-1, and dose-response curves are generated to determine EC50 values.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This test evaluates the effect of a drug on glucose disposal in a diabetic or normal animal model.
Methodology:
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic rat models are commonly used. Animals are acclimatized and fasted overnight (approximately 16 hours) before the experiment.
-
Compound Administration: Test compounds (e.g., this compound, TAK-875) or vehicle are administered orally (p.o.) via gavage at specified doses.
-
Baseline Blood Sample: A baseline blood sample is collected (time -30 or 0 minutes), typically from the tail vein.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), a concentrated glucose solution is administered orally.
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: Blood glucose concentrations are plotted against time. The Area Under the Curve (AUC) for glucose is calculated for each treatment group. The percentage reduction in glucose AUC compared to the vehicle-treated group is determined to quantify the compound's efficacy.
Conclusion
Preclinical data indicates that this compound (SCO-267) is a potent GPR40 full agonist with a distinct mechanism of action compared to partial agonists like fasiglifam (TAK-875) and AMG-837. Its ability to engage both Gαq and Gαs signaling pathways translates to not only direct stimulation of insulin secretion but also the potential for incretin release, which may offer a more comprehensive approach to glycemic control. The in vivo studies, although not always providing direct head-to-head percentage comparisons, consistently show robust glucose-lowering effects for this compound. For researchers in drug development, the choice between a partial and a full GPR40 agonist will depend on the desired therapeutic profile, balancing the potential for enhanced efficacy with any differences in the safety profile. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel GPR40 modulators.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Head-to-Head Comparison: SCO-267 and TAK-875 in GPR40 Agonism
A comprehensive guide for researchers and drug development professionals on the pharmacological and physiological profiles of the GPR40 full agonist SCO-267 and the partial agonist TAK-875.
This guide provides a detailed comparative analysis of two key G-protein-coupled receptor 40 (GPR40) agonists: SCO-267, a full agonist with ongoing clinical development, and TAK-875 (Fasiglifam), a partial agonist whose development was halted due to safety concerns. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to understand the distinct mechanisms, efficacy, and safety profiles of these compounds, supported by experimental data and detailed methodologies.
Summary of Key Differences
| Feature | SCO-267 | TAK-875 (Fasiglifam) |
| Agonist Type | Full Agonist.[1][2][3] | Partial Agonist / Ago-allosteric modulator.[4][5][6] |
| Mechanism of Action | Binds to an allosteric site on GPR40, leading to robust activation of Gαq, Gαs, and Gα12/13 pathways and β-arrestin recruitment.[7] | Acts as an ago-allosteric modulator, potentiating the effect of endogenous free fatty acids (FFAs) through the Gαq signaling pathway.[4][5][6][8] |
| Hormone Secretion | Stimulates the secretion of insulin (B600854), glucagon, GLP-1, GIP, and PYY.[1][2][9][10][11] | Primarily enhances glucose-dependent insulin secretion.[4][12] |
| Clinical Development | Phase 2 clinical trials are in preparation.[2] | Development terminated in Phase 3 clinical trials due to liver toxicity.[13][14] |
| Reported Efficacy | Improves glycemic control, reduces body weight, and shows potential for treating diabetes, obesity, and NASH.[1][2][15] | Showed significant improvement in glycemic control in type 2 diabetes patients.[4][16][17] |
| Safety Profile | Generally safe and well-tolerated in Phase 1 studies, with mild to moderate gastrointestinal side effects.[9][10][18] | Associated with a risk of hepatotoxicity.[13][14][19] |
Quantitative Data Comparison
| Parameter | SCO-267 | TAK-875 (Fasiglifam) |
| EC50 for GPR40 | 12 nM.[3] | 72 nM.[20] |
| In Vitro Insulin Secretion | Stimulated in MIN6 cells.[1] | Stimulated in INS-1 833/15 cells and primary rat islets (glucose-dependent).[12] |
| In Vivo Glycemic Control (Animal Models) | Highly effective in improving glucose tolerance in diabetic rats.[1] | Improved glucose tolerance and augmented insulin secretion in N-STZ-1.5 rats.[12] |
| In Vivo Body Weight (Animal Models) | Reduced food intake and body weight in diet-induced obese rats.[1][15] | Not a primary reported outcome. |
| Clinical Efficacy (HbA1c reduction) | Data from Phase 2 not yet available. | Significant reductions in A1C at week 12 in a dose-ranging study.[16] |
| Hypoglycemia Risk | Low risk, did not induce hypoglycemia in clinical or preclinical studies.[1][9][10][11] | Low risk of hypoglycemia compared to sulfonylureas.[16] |
Signaling Pathways and Mechanisms of Action
Both SCO-267 and TAK-875 exert their effects through the activation of GPR40, a G-protein coupled receptor highly expressed in pancreatic β-cells and enteroendocrine cells.[2][21][22] However, their distinct agonist properties lead to different downstream signaling and physiological outcomes.
SCO-267, as a full agonist, robustly activates multiple G-protein signaling pathways. This includes the canonical Gαq pathway, which leads to phospholipase C (PLC) activation, subsequent inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, and a rise in intracellular calcium ([Ca2+]i), ultimately triggering insulin and other hormone secretion.[22] Additionally, SCO-267 activates Gαs and Gα12/13 pathways and promotes β-arrestin recruitment, suggesting a broader and more sustained signaling profile.[7]
TAK-875, in contrast, is a partial agonist and an ago-allosteric modulator. This means it has a partial agonistic activity on its own but also positively modulates the receptor's response to endogenous ligands like free fatty acids.[4][5][6] Its primary signaling mechanism is through the Gαq pathway, leading to enhanced glucose-dependent insulin secretion.[8][23][24] The ago-allosteric nature of TAK-875 suggests its efficacy is dependent on the presence of endogenous FFAs.[4]
Experimental Protocols
In Vitro Assays
1. GPR40 Activation and Signaling:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) are commonly used.[1][25]
-
Methodology:
-
Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The addition of the agonist (SCO-267 or TAK-875) induces Gαq activation, leading to an increase in intracellular calcium, which is measured as a change in fluorescence intensity.
-
Inositol Monophosphate (IP) Accumulation Assay: This assay measures the accumulation of IP, a downstream product of PLC activation. Cells are typically incubated with myo-[3H]inositol to label cellular phosphoinositides. Following agonist stimulation in the presence of LiCl (to inhibit IP degradation), the accumulated radiolabeled IP is quantified. TAK-875 has been shown to increase intracellular inositol monophosphate.[12]
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 values for each compound.
2. Insulin and Glucagon-Like Peptide-1 (GLP-1) Secretion:
-
Cell Lines:
-
Methodology:
-
Cells are cultured under standard conditions and then incubated with varying concentrations of the test compound in the presence of different glucose concentrations (to assess glucose dependency).
-
Supernatants are collected, and the concentration of secreted insulin or GLP-1 is determined using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
-
Data Analysis: The amount of secreted hormone is normalized to the total cellular protein content or cell number.
In Vivo Studies
1. Animal Models:
-
Diabetes Models: Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) and Zucker diabetic fatty (ZDF) rats are commonly used to assess effects on glycemic control.[1][8][12]
-
Obesity Models: Diet-induced obese (DIO) rats are used to evaluate effects on body weight and food intake.[1]
-
Knockout Models: GPR40-knockout (Ffar1-/-) mice are used to confirm that the observed effects are GPR40-dependent.[1]
2. Methodologies:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are orally administered the test compound, followed by an oral glucose challenge. Blood samples are collected at various time points to measure plasma glucose and insulin levels. This is a standard procedure to evaluate glucose tolerance and insulin secretion in response to a glucose load.
-
Chronic Dosing Studies: Animals are treated with the compound daily for several weeks to assess long-term efficacy and safety. Parameters such as food intake, body weight, fasting blood glucose, and HbA1c are monitored.
-
Hormone Level Measurement: Plasma levels of insulin, glucagon, GLP-1, GIP, and PYY are measured using specific ELISAs or RIAs from blood samples collected after acute or chronic drug administration.
Safety and Tolerability
A critical point of differentiation between SCO-267 and TAK-875 is their safety profiles.
SCO-267 was generally safe and well-tolerated in Phase 1 clinical trials.[9][10] The most common treatment-emergent adverse events were mild to moderate gastrointestinal issues such as diarrhea and nausea, which resolved without treatment.[9] Importantly, no hypoglycemia was reported.[9][10][18]
TAK-875 , despite showing promising efficacy, had its development terminated during Phase 3 trials due to instances of drug-induced liver injury (DILI).[13][14] The mechanism of hepatotoxicity is thought to be related to the formation of a reactive acyl glucuronide metabolite.[19]
Conclusion
SCO-267 and TAK-875 represent two distinct approaches to targeting GPR40 for the treatment of metabolic diseases. SCO-267, a full agonist, demonstrates a broader pharmacological profile by stimulating the secretion of multiple islet and gut hormones, leading to improvements in both glycemic control and body weight in preclinical models, with a favorable safety profile in early clinical trials. In contrast, TAK-875, a partial agonist, primarily enhances glucose-dependent insulin secretion and, while effective for glycemic control, was ultimately hampered by liver toxicity concerns. This head-to-head comparison highlights the critical importance of understanding the nuances of agonist activity and the comprehensive safety assessment in the development of novel therapeutics. The ongoing development of SCO-267 will provide further insights into the therapeutic potential of full GPR40 agonism.
References
- 1. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 3. SCO-267 | GPR40/FFAR1 full agonist | Type 2 diabete | TargetMol [targetmol.com]
- 4. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 12. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scohia.com [scohia.com]
- 19. academic.oup.com [academic.oup.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 23. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
SCO-267: A Highly Selective GPR40 Full Agonist with Minimal Cross-Reactivity to Other G-Protein Coupled Receptors
SCO-267, a novel full agonist of G-protein coupled receptor 40 (GPR40), demonstrates high selectivity for its target receptor with minimal off-target interactions with other GPCRs. This specificity is crucial for its therapeutic potential in treating type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) by minimizing the risk of unintended side effects.
SCO-267 is a clinical-stage therapeutic agent that exerts its effects by activating GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR40 by SCO-267 leads to the enhanced secretion of insulin, glucagon, and incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). This multi-faceted hormonal response contributes to improved glycemic control and potential weight loss.
A key aspect of the pharmacological profile of SCO-267 is its high selectivity for GPR40. Preclinical studies have provided strong evidence for this selectivity. In a pivotal study, the pharmacological effects of SCO-267 were completely abolished in GPR40-knockout (Ffar1-/-) mice, indicating that its mechanism of action is dependent on its interaction with GPR40.[1] This finding strongly suggests that SCO-267 does not have significant cross-reactivity with other G-protein coupled receptors that could compensate for the absence of GPR40.
While a comprehensive screening panel detailing the binding affinities of SCO-267 against a wide array of individual GPCRs is not publicly available in the reviewed literature, the absence of reported off-target effects in preclinical and Phase 1 clinical studies, along with the knockout mouse data, supports its selective nature. The good safety profile observed in these studies further suggests a lack of significant engagement with other receptors that could lead to adverse events.
Comparison of Agonist Activity at GPR40
The potency of SCO-267 as a GPR40 agonist has been compared to other known GPR40 modulators.
| Compound | Target | Agonist Type | EC50 (nM) | Emax (% of γ-linolenic acid) |
| SCO-267 | GPR40/FFAR1 | Full Agonist | 1.3 | 125% |
| AM-1638 | GPR40/FFAR1 | Agonist | 7.1 | 110% |
| Fasiglifam (TAK-875) | GPR40/FFAR1 | Partial Agonist | 24 | 100% |
Table 1: Comparison of in vitro potency of SCO-267 with other GPR40 agonists in CHO cells with high human GPR40 expression.
Experimental Protocols
GPR40-Knockout Mouse Study
To determine the GPR40-dependency of SCO-267's effects, a study was conducted using GPR40-knockout (Ffar1-/-) mice.
-
Animal Model: Male wild-type and Ffar1-/- mice were used.
-
Drug Administration: SCO-267 was administered to both groups of mice.
-
Outcome Measures: The effects of SCO-267 on GLP-1 secretion, food intake, and body weight were assessed.
-
Results: The stimulatory effects of SCO-267 on GLP-1 secretion and the subsequent reductions in food intake and body weight were observed in wild-type mice but were completely absent in the Ffar1-/- mice. This demonstrates that the in vivo effects of SCO-267 are mediated through GPR40.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SCO-267 and the general workflow for assessing GPCR cross-reactivity.
References
Comparative study of the metabolic effects of CPN-267 and liraglutide
A detailed analysis for researchers and drug development professionals.
In the landscape of therapeutic agents for metabolic disorders, particularly type 2 diabetes and obesity, both CPN-267 (also known as SCO-267) and liraglutide (B1674861) have emerged as significant molecules of interest. While operating through distinct mechanisms of action, both compounds have demonstrated promising effects on glycemic control and weight management. This guide provides a comprehensive comparison of their metabolic effects, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of their signaling pathways.
Mechanisms of Action: A Tale of Two Receptors
This compound and liraglutide exert their metabolic effects by targeting different receptors involved in glucose and energy homeostasis.
This compound is a full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is expressed in pancreatic islet cells and enteroendocrine cells.[3] Activation of GPR40 by this compound stimulates the secretion of insulin (B600854), glucagon (B607659), and incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This multi-hormonal response contributes to improved glycemic control and has shown effects on reducing food intake and body weight in preclinical models.[4][5]
Liraglutide , on the other hand, is a glucagon-like peptide-1 receptor (GLP-1R) agonist.[6] It mimics the action of endogenous GLP-1, a hormone released from the gut in response to food intake.[7] By activating GLP-1 receptors, liraglutide enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety, leading to reduced calorie intake and subsequent weight loss.[8]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the metabolic effects of this compound and liraglutide based on available data. It is important to note that the data for this compound is primarily from preclinical and early-phase clinical trials, while liraglutide data is from extensive phase 3 clinical trials. Direct head-to-head comparative studies are not yet available.
Glycemic Control
| Parameter | This compound (SCO-267) | Liraglutide | Source |
| Fasting Glucose | Decreased fasting hyperglycemia in diabetic patients. | Significantly decreased fasting glucose levels at 2 and 14 weeks. | [9][10][11] |
| Glucose Tolerance (OGTT) | Significantly improved glycemic control during an oral glucose tolerance test in diabetic patients. | Improved glucose tolerance. | [8][9][10] |
| HbA1c Reduction | Data not available from published studies. | Significant reductions of up to 1.6% in phase 3 trials. | [12] |
| Insulin Secretion | Stimulated secretion in healthy adults and patients with diabetes. | Enhances glucose-dependent insulin secretion. | [8][9][13] |
| Glucagon Secretion | Stimulated secretion in humans. | Suppresses glucagon secretion. | [8][9][10] |
Weight Management
| Parameter | This compound (SCO-267) | Liraglutide | Source |
| Body Weight Reduction | Decreased body weight in diet-induced obese rats. | Consistently resulted in a 4 to 6 kg weight loss in phase 3 trials. | [4][5][14] |
| Fat Mass Reduction | Decreased fat mass in diet-induced obese rats. | Reduction in visceral adipose tissue was significantly higher than with lifestyle changes alone. | [5][8] |
| Food Intake | Reduced food intake in diet-induced obese rats. | Decreases hunger and increases feelings of fullness. | [4][5][7] |
| Waist Circumference | Data not available. | Significantly reduced by -8.19 cm in a 56-week trial. | [15] |
Lipid Profile
| Parameter | This compound (SCO-267) | Liraglutide | Source |
| Total Cholesterol | Data not available. | Significantly improved (-4%). | [1] |
| Triglycerides | Data not available. | Significantly improved (-14%). | [1] |
| HDL Cholesterol | Data not available. | Significantly improved (+3%). | [1] |
| LDL Cholesterol | Data not available. | No significant difference observed in some studies. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is a standard procedure to assess how quickly exogenous glucose is cleared from the blood.[16]
-
Animal Fasting: Mice or rats are fasted overnight (typically 6-16 hours) with free access to water.[17][18]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose levels.[19]
-
Glucose Administration: A bolus of glucose solution (typically 1-2 g/kg body weight) is administered orally via gavage.[20]
-
Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[19]
-
Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT) in Rodents
The ITT is used to assess peripheral insulin sensitivity.[18]
-
Animal Fasting: Rodents are fasted for a shorter period (e.g., 4-6 hours) compared to the OGTT.[17]
-
Baseline Blood Sample: A baseline blood sample is taken to determine the initial blood glucose level.
-
Insulin Injection: Human insulin is administered via intraperitoneal (IP) injection (e.g., 0.75 IU/kg body weight).[21]
-
Blood Sampling: Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after insulin injection.[21]
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
Body Composition Analysis (DEXA) in Mice
Dual-Energy X-ray Absorptiometry (DEXA) is a non-invasive technique to measure bone mineral density, lean mass, and fat mass.[22][23]
-
Anesthesia: The mouse is anesthetized.[24]
-
Positioning: The anesthetized mouse is placed in a prone position on the DEXA scanner bed.[24]
-
Scanning: The scanner performs a whole-body scan, which typically takes a few minutes.[24]
-
Data Acquisition: The software analyzes the X-ray attenuation at two different energy levels to differentiate between bone, lean tissue, and fat tissue.[25]
-
Analysis: The output provides quantitative data on bone mineral content, bone mineral density, lean mass, and fat mass.
Plasma Lipid Profile Analysis
Standardized methods are used to measure key lipid parameters in plasma or serum.[26]
-
Sample Collection: Blood samples are collected from fasted subjects into appropriate anticoagulant tubes (for plasma) or serum separator tubes.
-
Processing: Samples are centrifuged to separate plasma or serum.
-
Analysis: Automated clinical chemistry analyzers are typically used to measure:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG) [27]
-
-
Calculation:
-
Low-Density Lipoprotein Cholesterol (LDL-C) is often calculated using the Friedewald equation (for TG < 400 mg/dL).
-
Non-HDL Cholesterol (non-HDL-C) is calculated as TC minus HDL-C.[28]
-
Summary and Future Directions
Both this compound and liraglutide demonstrate significant potential in the management of metabolic diseases, albeit through different pharmacological pathways. Liraglutide, as an established GLP-1R agonist, has a wealth of clinical data supporting its efficacy in improving glycemic control and promoting weight loss. This compound, a novel GPR40 full agonist, shows promise in preclinical and early clinical studies by stimulating a broader range of metabolic hormones.
The distinct mechanisms of action suggest different therapeutic profiles. This compound's stimulation of both insulin and glucagon is a unique characteristic that warrants further investigation into its long-term metabolic consequences. Liraglutide's effects are well-characterized and primarily driven by the established actions of GLP-1.
Future research should include head-to-head comparative clinical trials to directly assess the relative efficacy and safety of this compound and liraglutide. Such studies will be crucial for defining the optimal therapeutic positioning of these agents in the evolving landscape of metabolic disease treatment. Further exploration of the long-term effects of this compound on cardiovascular outcomes and its potential in conditions like non-alcoholic steatohepatitis (NASH) will also be of significant interest to the scientific community.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Validation of Dual Energy X-Ray Absorptiometry and Nuclear Magnetic Resonance in the Analysis of Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 4. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Weight Loss–Independent Effect of Liraglutide on Insulin Sensitivity in Individuals With Obesity and Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What diseases does Liraglutide treat? [synapse.patsnap.com]
- 13. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 3a data from largest trial with liraglutide 3 mg demonstrated significantly greater weight loss versus placebo for adults with obesity [prnewswire.com]
- 16. Glucose Tolerance Test in Mice [bio-protocol.org]
- 17. Insulin tolerance test and glucose tolerance test [bio-protocol.org]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. protocols.io [protocols.io]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. olac.berkeley.edu [olac.berkeley.edu]
- 22. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 23. web.mousephenotype.org [web.mousephenotype.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. journals.physiology.org [journals.physiology.org]
- 26. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
SCO-267: A Comparative Analysis of In Vivo Potency Against Other GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo potency of SCO-267, a novel G protein-coupled receptor 40 (GPR40) full agonist, with other notable GPR40 agonists. The data presented is compiled from preclinical studies to offer an objective assessment of its therapeutic potential.
Executive Summary
SCO-267 demonstrates superior or comparable in vivo potency in glycemic control compared to the partial GPR40 agonist fasiglifam (B1672068). In vitro evidence also suggests significantly higher potency than the full agonist AM-1638. As a GPR40 full agonist, SCO-267 not only stimulates insulin (B600854) secretion but also engages pathways leading to the secretion of other crucial gut hormones like GLP-1 and PYY, contributing to its robust effects on glucose metabolism and potential for body weight reduction.
In Vivo Potency Comparison
The following tables summarize the available quantitative data from preclinical in vivo studies comparing SCO-267 with other GPR40 agonists. Direct comparative ED50 values from identical in vivo studies are not consistently available in the reviewed literature; therefore, dose-response relationships from relevant studies are presented.
Table 1: Single-Dose Oral Glucose Tolerance Test (OGTT) in Neonatal Streptozotocin (B1681764) (N-STZ)-1.5 Rats
| Compound | Dose (mg/kg) | Glucose Lowering Efficacy | Reference |
| SCO-267 | 0.3 | Similar to 3 mg/kg fasiglifam | |
| Fasiglifam | 3 | Similar to 0.3 mg/kg SCO-267 |
Table 2: Two-Week Dosing Study in N-STZ-1.5 Rats
| Compound | Dose (mg/kg) | Outcome on Glucose Tolerance | Reference |
| SCO-267 | 1 | More effective improvement than 10 mg/kg fasiglifam | |
| Fasiglifam | 10 | Less effective than 1 mg/kg SCO-267 |
Table 3: In Vitro Potency Comparison
| Compound | Assay | Potency Comparison | Reference |
| SCO-267 | Gαq, Gαs, Gα12/13 activation, β-arrestin recruitment | EC50 value >10 times lower than AM-1638 | |
| AM-1638 | Gαq, Gαs, Gα12/13 activation, β-arrestin recruitment | EC50 value >10 times higher than SCO-267 |
Mechanism of Action and Signaling Pathway
SCO-267 is an allosteric full agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Unlike partial agonists, which primarily stimulate the Gαq pathway leading to insulin secretion, SCO-267 activates multiple signaling cascades, including Gαq, Gαs, and Gα12/13 pathways, as well as β-arrestin recruitment. This broad signaling profile is believed to underlie its robust effects on the secretion of not only insulin but also incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).
Caption: GPR40 signaling pathway activated by SCO-267.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies. Specific parameters may have varied between individual experiments.
Oral Glucose Tolerance Test (OGTT) in Neonatal Streptozotocin (N-STZ)-1.5 Rats
-
Animal Model: Male neonatal rats are administered streptozotocin (STZ) at 1.5 days of age to induce a model of type 2 diabetes characterized by impaired insulin secretion.
-
Acclimatization: Animals are allowed to mature and are housed under standard laboratory conditions with free access to food and water.
-
Dosing:
-
Single-Dose Study: Rats are fasted overnight (approximately 16 hours) prior to the experiment. SCO-267, fasiglifam, or vehicle is administered orally via gavage.
-
Multiple-Dose Study: Compounds or vehicle are administered orally once daily for a period of two to five weeks.
-
-
Glucose Challenge: 60 minutes after the final drug administration, a baseline blood sample is collected from the tail vein. Subsequently, an oral glucose load (typically 1.5-2 g/kg body weight) is administered.
-
Blood Sampling and Analysis: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes). Plasma glucose concentrations are measured using a glucose oxidase method.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group to assess the overall glycemic control.
Caption: Experimental workflow for the Oral Glucose Tolerance Test.
Conclusion
The available preclinical data strongly suggests that SCO-267 is a highly potent GPR40 full agonist. Its in vivo efficacy in improving glucose tolerance appears to be superior to that of the partial agonist fasiglifam at lower doses. The broader signaling profile of SCO-267, leading to the secretion of multiple metabolically beneficial hormones, positions it as a promising therapeutic candidate for type 2 diabetes and potentially other metabolic disorders. Further clinical investigations are warranted to fully elucidate its therapeutic potential in humans.
Validating GPR40's Role in the Anti-Obesity Effects of SCO-267: A Comparative Guide
Identifying the target: It is understood that the query likely refers to SCO-267, a potent GPR40 full agonist, given the absence of "CPN-267" in relevant scientific literature. This guide will therefore focus on SCO-267.
This guide provides a detailed comparison of SCO-267's anti-obesity effects with other GPR40 agonists and alternative therapies, supported by preclinical experimental data. It is intended for researchers, scientists, and professionals in drug development.
GPR40: A Key Player in Metabolic Regulation
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation by medium and long-chain fatty acids triggers the secretion of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are crucial for regulating glucose metabolism and appetite.[1][2] This dual action makes GPR40 an attractive therapeutic target for type 2 diabetes and obesity.
SCO-267: A Full GPR40 Agonist with Potent Anti-Obesity Effects
SCO-267 is a novel, orally available full agonist of GPR40.[1] Unlike partial agonists, which primarily stimulate insulin secretion, full agonists like SCO-267 also robustly stimulate the secretion of gut hormones, contributing to its anti-obesity effects.[2] Preclinical studies have demonstrated that SCO-267 reduces food intake and body weight in diet-induced obese (DIO) animal models.[1][3]
GPR40 Signaling Pathway
The activation of GPR40 by an agonist like SCO-267 initiates a cascade of intracellular events. In enteroendocrine L-cells, this primarily involves the Gαq signaling pathway, leading to the release of incretin hormones.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
